BAL-0028
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H22FN3O2 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
3-ethoxy-4-(3-fluorophenyl)-N-(1H-indazol-7-ylmethyl)-N-methylbenzamide |
InChI |
InChI=1S/C24H22FN3O2/c1-3-30-22-13-17(10-11-21(22)16-6-5-9-20(25)12-16)24(29)28(2)15-19-8-4-7-18-14-26-27-23(18)19/h4-14H,3,15H2,1-2H3,(H,26,27) |
InChIキー |
VTZLXMQBXAOBJF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC3=C2NN=C3)C4=CC(=CC=C4)F |
製品の起源 |
United States |
Foundational & Exploratory
BAL-0028: A Deep Dive into its Novel Mechanism of Action as a Human-Specific NLRP3 Inflammasome Inhibitor
For Immediate Release
EMERYVILLE, CA – In the landscape of inflammatory disease therapeutics, a novel small molecule, BAL-0028, has emerged as a potent and highly specific inhibitor of the human NLRP3 inflammasome. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a first-in-class, reversible inhibitor of NLRP3 activation, belonging to the indazole class of compounds. It exhibits a distinct mechanism of action compared to previously characterized NLRP3 inhibitors like MCC950. This compound directly targets the NACHT domain of the human NLRP3 protein, preventing its oligomerization—a critical step in inflammasome assembly. This inhibitory action effectively blocks the downstream release of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death. A key feature of this compound is its remarkable species selectivity, demonstrating potent inhibition of human and primate NLRP3 while being largely inactive against its murine counterpart. This specificity underscores its potential as a targeted therapeutic for a range of human inflammatory diseases.
Core Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals like lipopolysaccharide (LPS). The "activation" step is triggered by a diverse array of stimuli, leading to the assembly of the inflammasome complex.
This compound intervenes at the activation stage. Its mechanism can be broken down into the following key events:
-
Direct Binding to the NLRP3 NACHT Domain: this compound binds with high affinity to the NACHT domain of the NLRP3 protein[1][2]. The NACHT domain is a central nucleotide-binding and oligomerization domain essential for NLRP3 function.
-
Distinct Binding Site: Cellular and biochemical analyses have demonstrated that this compound's binding site on the NACHT domain is distinct from that of the well-characterized inhibitor MCC950[3][4][5][6]. This is supported by nano-differential scanning fluorimetry (nanoDSF) studies, which show a synergistic stabilization of the NLRP3 NACHT domain when both this compound and MCC950 are present, indicating separate binding locations[3].
-
Inhibition of NLRP3 Oligomerization: Upon activation, NLRP3 monomers typically oligomerize to form a large signaling platform. This compound effectively prevents this self-assembly[7]. By inhibiting oligomerization, it halts the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).
-
No Effect on ATPase Activity: Unlike some other NLRP3 inhibitors that target the enzyme's ATPase activity, this compound does not inhibit the ATPase function of NLRP3[7][8]. This further highlights its unique mechanism of action.
-
Blockade of Downstream Signaling: The prevention of ASC recruitment means that pro-caspase-1 cannot be brought into proximity to auto-activate. Consequently, the cleavage of pro-caspase-1 to its active form, caspase-1, is blocked. This leads to the inhibition of:
-
Cytokine Release: The maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18 are prevented[1][6].
-
Pyroptosis: The cleavage of Gasdermin D, which leads to pore formation in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis, is inhibited[4][6].
-
The following diagram illustrates the inhibitory action of this compound on the NLRP3 signaling pathway.
Quantitative Data
The potency and binding affinity of this compound have been quantified across various assays and cell types.
| Parameter | Value | Assay/Cell Type | Reference |
| IC50 | 25 nM | NLRP3 Activation Assay | [2] |
| 57.5 nM | IL-1β Release (LPS + Nigericin) in THP-1 cells | [6] | |
| Nanomolar range | IL-1β Release (LPS + ATP) in THP-1 cells | ||
| Nanomolar range | IL-1β Release (LPS + MSU) in THP-1 cells | ||
| Nanomolar range | IL-1β Release in primary human monocytes | ||
| Nanomolar range | IL-1β Release in iPSC-derived macrophages (iMacs) | [6] | |
| KD | 104 - 123 nM | Binding to NACHT domain of NLRP3 | [1][2] |
| 96 nM | Binding to NACHT domain of NLRP3 | [6] |
Experimental Protocols
The characterization of this compound involved several key experimental workflows.
Cellular NLRP3 Inhibition Assay (THP-1 Cells)
This assay is fundamental to assessing the inhibitory potential of compounds on NLRP3 inflammasome activation in a human monocytic cell line.
Objective: To measure the dose-dependent inhibition of IL-1β release by this compound following NLRP3 activation.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS. For differentiation into macrophage-like cells, THP-1 cells are treated with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming (Signal 1): Differentiated THP-1 cells are primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, the cells are treated with various concentrations of this compound (or vehicle control) for a pre-incubation period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Quantification of IL-1β Release: The cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a non-linear regression model.
The following diagram outlines the workflow for the cellular inhibition assay.
Biochemical Binding Assay (nanoDSF)
This biophysical technique is used to confirm the direct binding of this compound to the NLRP3 protein and to determine its binding site relative to other compounds.
Objective: To measure the change in the thermal stability of the NLRP3 protein upon binding of this compound.
Methodology:
-
Protein Preparation: A recombinant, purified construct of the human NLRP3 NACHT domain is used.
-
Compound Incubation: The NLRP3 NACHT protein (e.g., 3 µM) is incubated with this compound (e.g., 10 µM), MCC950 (as a comparator), or a vehicle control (DMSO). To test for distinct binding sites, the protein can be pre-incubated with MCC950 before the addition of this compound.
-
Thermal Denaturation: The protein-compound mixtures are subjected to a precise thermal ramp in a nanoDSF instrument. The intrinsic fluorescence of tryptophan residues in the protein is monitored as a function of temperature.
-
Melting Temperature (Tm) Determination: As the protein unfolds (melts), its tryptophan fluorescence changes. The midpoint of this transition is the melting temperature (Tm).
-
Data Analysis: A shift in the Tm of the protein in the presence of the compound compared to the vehicle control indicates direct binding. An increase in Tm signifies that the compound stabilizes the protein. A synergistic increase in Tm when both this compound and MCC950 are present confirms that they bind to different sites.
ASC Speck Formation Assay
This imaging-based assay visualizes the inhibition of a key upstream event in inflammasome activation—the formation of the ASC speck.
Objective: To visually and quantitatively assess the ability of this compound to prevent the oligomerization of the adaptor protein ASC.
Methodology:
-
Cell Line: A reporter cell line is used, such as THP-1 cells stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP).
-
Assay Procedure: The ASC-GFP THP-1 cells are differentiated, primed with LPS, and treated with this compound as described in the cellular inhibition assay (Protocol 4.1).
-
Activation and Imaging: Following activation with a stimulus like Nigericin, the cells are fixed. The formation of large, perinuclear fluorescent aggregates ("specks"), which represent the assembled inflammasome, is visualized by fluorescence microscopy.
-
Quantification: The percentage of cells containing an ASC speck is quantified by either manual counting from images or by using automated image analysis software. Alternatively, flow cytometry can be used in appropriately designed reporter cell lines (e.g., HEK293T cells transfected with ASC-BFP) to provide high-throughput quantification of speck-positive cells[5].
Selectivity and Clinical Potential
This compound demonstrates a high degree of selectivity for the NLRP3 inflammasome. At concentrations where it potently inhibits NLRP3, it does not significantly affect the activation of other inflammasomes, such as AIM2, NAIP/NLRC4, or NLRP1[6]. Furthermore, it does not interfere with general inflammatory signaling pathways, as evidenced by the lack of inhibition of LPS-induced TNF or IL-6 secretion[6].
Crucially, this compound has shown greater potency than MCC950 against certain hyperactive NLRP3 mutations associated with autoinflammatory conditions like Cryopyrin-Associated Periodic Syndromes (CAPS)[7]. This suggests that this compound and its derivatives could offer a new therapeutic modality for patients with these debilitating diseases, particularly those who may be resistant to other inhibitors.
A derivative of this compound, designated BAL-0598, with improved pharmacokinetic properties, has been shown to inhibit NLRP3 activation in vivo in a peritonitis model using humanized NLRP3 mice, confirming the therapeutic potential of this novel class of inhibitors[4][6].
Conclusion
This compound represents a significant advancement in the development of NLRP3 inflammasome inhibitors. Its novel mechanism of action, centered on the allosteric inhibition of NLRP3 oligomerization via a distinct binding site on the NACHT domain, sets it apart from previous inhibitors. The compound's high potency and specificity for human NLRP3, combined with its efficacy against disease-relevant mutations, position it as a highly promising candidate for the treatment of a wide range of NLRP3-driven inflammatory diseases. Further research and clinical development are warranted to fully realize the therapeutic potential of this innovative molecule.
References
- 1. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 8. preprintclub.com [preprintclub.com]
Unveiling the Interaction: A Technical Guide to the BAL-0028 Binding Site on the NACHT Domain of NLRP3
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of BAL-0028, a novel and potent inhibitor of the human NLRP3 inflammasome. The focus of this document is the interaction between this compound and the NACHT domain of NLRP3, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a selective, reversible inhibitor of NLRP3 activation with a distinct mechanism of action. It directly binds to the NACHT domain of NLRP3, preventing its oligomerization, a critical step in inflammasome assembly. Notably, its binding site is separate from that of the well-characterized inhibitor MCC950, and its inhibitory function does not involve the modulation of NLRP3's ATPase activity.[1][2][3] This unique modality presents a promising new avenue for therapeutic intervention in NLRP3-mediated inflammatory diseases.
Quantitative Analysis of this compound and NLRP3 Interaction
The binding affinity and inhibitory potency of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell/System | Method | Reference |
| IC50 | 25 nM | NLRP3 Activation | Not Specified | [4] |
| IC50 | 57.5 nM | IL-1β release in LPS and nigericin-stimulated THP-1 cells | Cell-based assay | [5] |
| KD | 104-123 nM | Recombinant NLRP3 NACHT domain | Surface Plasmon Resonance (SPR) | [4][5][6] |
| Kinetic KD | 113 nM | Recombinant NLRP3NACHT | Surface Plasmon Resonance (SPR) | [7] |
| Steady-state KD | 96 nM | Recombinant NLRP3NACHT | Surface Plasmon Resonance (SPR) | [7] |
The this compound Binding Site on the NACHT Domain
This compound directly interacts with the NACHT domain of the NLRP3 protein.[1][3][5] This interaction has been confirmed through various biochemical analyses, including Surface Plasmon Resonance (SPR) and Drug Affinity Responsive Target Stability (DARTS) assays.[3][8]
A significant finding is that the binding site of this compound is distinct from that of MCC950, another well-known NLRP3 inhibitor.[1][2][3] This was demonstrated in competition assays where this compound could further stabilize the NACHT domain even when it was pre-bound with MCC950.[9]
While the precise amino acid residues constituting the this compound binding pocket have not been explicitly detailed in publicly available literature, a Computer-Aided Drug Design (CADD) analysis has proposed a specific binding site within the NACHT domain.[6] This analysis suggests unique site interactions that differentiate it from the binding of ADP and MCC950.[6] Further research, potentially involving co-crystallography or advanced mutagenesis studies, is required to elucidate the exact molecular interactions.
Interestingly, this compound exhibits species specificity, potently inhibiting human and primate NLRP3 but showing poor activity against its murine counterpart.[3] Sequence alignment studies suggest that variations in the Fish-Specific NACHT-associated (FISNA) subdomain of the NACHT domain between primates and other mammals may be a key determinant for this differential interaction.[8]
Mechanism of Action: Inhibition of NLRP3 Oligomerization
The binding of this compound to the NACHT domain effectively prevents the oligomerization of NLRP3.[1] This is a crucial step in the activation of the NLRP3 inflammasome, which is a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting this assembly, this compound effectively blocks the downstream inflammatory cascade.
Unlike many other NLRP3 inhibitors, this compound does not inhibit the ATPase activity of the NACHT domain.[1][7][9] This further underscores its unique mechanism of action, targeting a distinct conformational state or protein-protein interaction site essential for oligomerization.
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and the NLRP3 NACHT domain. These protocols are based on published literature and general best practices.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the real-time binding kinetics and affinity between this compound and the NLRP3 NACHT domain.
Methodology:
-
Immobilization of NLRP3 NACHT:
-
Recombinant human NLRP3 NACHT domain is immobilized on a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
NLRP3 NACHT protein, diluted in 10 mM sodium acetate (pH 5.0), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
The this compound solutions are injected over the sensor and reference flow cells at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between cycles using a pulse of a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
NLRP3 ATPase Activity Assay
This assay is performed to determine if this compound affects the ATP hydrolysis activity of the NLRP3 NACHT domain.
Methodology:
-
Reaction Setup:
-
Recombinant human NLRP3 protein is incubated in an ATPase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.5).
-
This compound, or a vehicle control (DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
-
Measurement of ATP Hydrolysis:
-
The amount of ADP produced over time is measured using a commercially available kit, such as the ADP-Glo™ Kinase Assay.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
-
Data Analysis:
-
The ATPase activity is calculated as the rate of ADP production.
-
The activity in the presence of this compound is compared to the vehicle control to determine any inhibitory effect.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is used to confirm the direct binding of this compound to NLRP3 in a complex protein lysate.
Methodology:
-
Lysate Preparation and Treatment:
-
Cells overexpressing NLRP3 are lysed in a non-denaturing lysis buffer.
-
The total protein concentration of the lysate is determined and normalized.
-
Aliquots of the lysate are treated with either this compound or a vehicle control (DMSO) and incubated at room temperature.
-
-
Protease Digestion:
-
A protease, such as pronase or thermolysin, is added to the treated lysates to initiate protein digestion.
-
The digestion is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis by Western Blot:
-
The digested lysates are resolved by SDS-PAGE.
-
The proteins are transferred to a PVDF membrane.
-
The membrane is probed with an anti-NLRP3 antibody to visualize the NLRP3 protein bands.
-
-
Interpretation:
-
A higher abundance of full-length or larger fragments of NLRP3 in the this compound-treated sample compared to the control indicates that the binding of this compound stabilized the protein and protected it from proteolytic degradation, thus confirming a direct interaction.
-
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprintclub.com [preprintclub.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
BAL-0028 species selectivity human primate
An In-depth Technical Guide on the Species Selectivity of BAL-0028
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species selectivity of this compound, a novel and potent inhibitor of the NLRP3 inflammasome. The following sections detail its mechanism of action, comparative potency in human and non-human primate species versus other mammals, and the experimental protocols utilized to determine its activity.
Introduction
This compound is a small molecule inhibitor belonging to the indazole class that has demonstrated high potency and specificity for the human NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is associated with a wide range of inflammatory diseases.[1][3] this compound presents a unique therapeutic modality due to its distinct mechanism of action and its remarkable species selectivity, potently inhibiting human and primate NLRP3 while showing significantly reduced activity against NLRP3 from other mammals such as mice, rats, dogs, and rabbits.[4][5][6]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][3][4][7] This binding site is distinct from that of the well-characterized NLRP3 inhibitor, MCC950.[1][3][4] The interaction of this compound with the NACHT domain prevents the subsequent oligomerization of NLRP3, a critical step for the assembly and activation of the inflammasome complex.[7] By inhibiting NLRP3 oligomerization, this compound effectively blocks downstream events, including the activation of caspase-1, the release of the pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death.[3][7]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.
Caption: NLRP3 inflammasome pathway showing inhibition of oligomerization by this compound.
Quantitative Data: Species Selectivity
This compound exhibits potent, nanomolar inhibition of NLRP3 in human and non-human primate cells.[1] In contrast, its inhibitory activity is substantially reduced in cells from other mammalian species.[8] The table below summarizes the half-maximal inhibitory concentrations (IC50) for this compound in various species and cell types in response to NLRP3 activation stimuli (e.g., LPS + nigericin).
| Species | Cell Type | This compound IC50 (nM) | Reference |
| Human | THP-1 (monocytic cell line) | 25 - 57.5 | [2][3] |
| Primary Monocytes | Nanomolar range | ||
| iPSC-derived Macrophages | Nanomolar range | ||
| iPSC-derived Microglia | Equiponent to MCC950 | ||
| Humanized NLRP3 Mouse iBMDM | 14.7 | ||
| African Green Monkey | PBMCs and CD14⁺ Monocytes | Similar to human cells | [8] |
| Cynomolgus Monkey | CD14⁺ Monocytes | Similar to human cells | [8] |
| Mouse | J774A.1 (macrophage cell line) | >6,000 | |
| Rat | PBMCs | No inhibition observed | [8] |
| Dog | CD14⁺ Monocytes | No inhibition observed | [8] |
| Rabbit | PBMCs | No inhibition observed | [8] |
Experimental Protocols
The species selectivity of this compound was primarily determined using in vitro cell-based assays that measure the downstream consequences of NLRP3 inflammasome activation.
General Workflow for NLRP3 Activation Assay
The following diagram outlines the typical experimental workflow used to assess the inhibitory activity of this compound.
Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.
Detailed Methodology: IL-1β Release Assay
-
Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Specific cell types, such as CD14⁺ monocytes, can be further purified using magnetic-activated cell sorting (MACS).
-
Cell lines (e.g., THP-1, J774A.1) or primary cells (e.g., bone marrow-derived macrophages) are cultured in appropriate media and conditions.[8]
-
-
Compound Treatment and Inflammasome Activation:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).
-
Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as nigericin, ATP, or monosodium urate (MSU) crystals and incubating for a further period (e.g., 1-2 hours).[3]
-
-
Quantification of IL-1β Release:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The results are expressed as the percentage of IL-1β release relative to the vehicle-treated control.
-
IC50 curves are generated by fitting the dose-response data using non-linear regression analysis to determine the concentration of this compound required to inhibit 50% of the IL-1β release.[8]
-
Pyroptosis Assay (LDH Release)
-
To measure pyroptotic cell death, lactate dehydrogenase (LDH) release into the cell culture supernatant is quantified.[9]
-
LDH is a cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of pyroptosis.
-
Commercial LDH cytotoxicity assay kits are used to measure LDH activity in the collected supernatants. The experimental setup is similar to the IL-1β release assay.[9]
Conclusion
This compound is a highly selective inhibitor of the primate NLRP3 inflammasome, demonstrating potent activity in human, cynomolgus monkey, and African green monkey cells.[8] Its negligible activity in common preclinical models such as mice and rats underscores the critical importance of using appropriate species or humanized models for the evaluation of this therapeutic candidate.[5] The distinct mechanism of action and the clear species selectivity profile make this compound a valuable tool for research and a promising candidate for the treatment of NLRP3-driven inflammatory diseases in humans.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 6. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BAL-0028: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of BAL-0028, a novel and potent inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from preclinical research and focuses on the molecule's mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is an intracellular multi-protein complex responsible for the activation of inflammatory caspases and the subsequent release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing pyroptotic cell death.[1][2][3]
This compound, an indazole-class compound, binds with high affinity to the NACHT domain of the NLRP3 protein.[1][3][4] This binding event is distinct from the binding site of the well-characterized NLRP3 inhibitor MCC950.[1][3] By binding to the NACHT domain, this compound effectively prevents the assembly and activation of the NLRP3 inflammasome complex.[5] This blockade inhibits downstream signaling events, including the auto-processing of caspase-1 and the subsequent cleavage and release of mature IL-1β.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound in inhibiting NLRP3 inflammasome activation across various cellular models.
Table 1: In Vitro Potency of this compound
| Cell Type | Stimulus | Readout | IC50 (nM) |
| PMA-differentiated THP-1 cells | LPS + Nigericin | IL-1β Release | 57.5[5] |
| PMA-differentiated THP-1 cells | LPS + ATP | IL-1β Release | In the nanomolar range[3][5][6] |
| PMA-differentiated THP-1 cells | LPS + MSU | IL-1β Release | In the nanomolar range[3][5][6] |
| Human Monocytes | LPS + Nigericin | IL-1β Release | Potent inhibition observed[6] |
| iCell Microglia | LPS + Nigericin | IL-1β Release | Potent inhibition observed[6] |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |
| iPSC-Derived Macrophages (iMacs) | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |
| Human Whole Blood | LPS + Nigericin | IL-1β Release | Potent inhibition observed[3][6] |
Table 2: Binding Affinity of this compound to NLRP3
| Binding Domain | Method | Kd (nM) |
| NACHT domain | Not specified | 96[5] |
| NACHT domain | Not specified | 104 to 123[4] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.
Caption: this compound inhibits the NLRP3 inflammasome by binding to the NACHT domain of inactive NLRP3.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's anti-inflammatory properties.
In Vitro IL-1β Release Assay in THP-1 Macrophages
Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release in a human monocytic cell line.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as 10 µM nigericin, 5 mM ATP, or 150 µg/mL monosodium urate (MSU) crystals for 1 hour.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.
ASC Speck Formation Assay
Objective: To visually and quantitatively assess the effect of this compound on the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation.
Methodology:
-
Cell Line: PMA-differentiated THP-1 cells stably expressing ASC-GFP or HEK293T cells transfected with human NLRP3 and ASC-BFP are used.
-
Priming and Treatment: Cells are primed with LPS and treated with this compound as described in the IL-1β release assay.
-
Activation: NLRP3 is activated with nigericin.
-
Imaging and Quantification:
-
Fluorescence Microscopy: The formation of ASC specks (fluorescent puncta) is visualized using a fluorescence microscope. The percentage of cells with ASC specks is determined by counting at least 100 cells per condition.[7]
-
Flow Cytometry: In transfected HEK293T cells, the formation of ASC-BFP specks can be quantified by flow cytometry, measuring the shift in fluorescence intensity and pulse width.[7]
-
-
Data Analysis: The percentage of cells with ASC specks in the this compound treated groups is compared to the vehicle control.
Western Blot Analysis for Caspase-1 Cleavage
Objective: To determine if this compound inhibits the activation of caspase-1 by preventing its autocatalytic cleavage.
Methodology:
-
Cell Treatment and Lysis: PMA-differentiated THP-1 cells are primed, treated with this compound (e.g., 500 nM), and stimulated with nigericin as previously described.[7] Both the cell lysate and the supernatant are collected.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the p20 subunit of active caspase-1 and for pro-caspase-1. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p20 caspase-1 band is compared between the vehicle-treated and this compound-treated samples.
Experimental and logical Workflows
The following diagrams illustrate the general workflow for in vitro testing of this compound and the logical relationship of its species selectivity.
Caption: A streamlined workflow for assessing this compound's in vitro anti-inflammatory efficacy.
Caption: this compound demonstrates potent, primate-specific inhibition of the NLRP3 inflammasome.
In Vivo Efficacy
While this compound itself shows poor suitability for in vivo studies in mice due to its species selectivity, a derivative, BAL-0598, with a comparable NLRP3 inhibition profile and enhanced pharmacokinetic properties, has been evaluated.[5] In a murine peritonitis model using humanized NLRP3 mice, BAL-0598 effectively inhibited NLRP3 activation in vivo.[1][3] This demonstrates that the mechanism of action of this class of molecules is translatable to an in vivo setting. Specifically, BAL-0598 achieved a 50% suppression of IL-1β release at an unbound plasma concentration of approximately 17.9 nM.[5]
Specificity and Selectivity
This compound is a highly selective inhibitor of the NLRP3 inflammasome. At concentrations below 10 µM, it does not inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[5] Furthermore, this compound does not interfere with LPS-induced signaling, as it does not reduce the secretion of inflammasome-independent cytokines like TNF and IL-6.[3][5] This high degree of selectivity underscores its potential as a targeted anti-inflammatory therapeutic.
Of note, this compound exhibits significant species selectivity, potently inhibiting human and primate NLRP3 while being a poor inhibitor of mouse, rat, dog, and rabbit NLRP3.[1][3][5] This highlights the importance of using humanized models or human cells for preclinical evaluation.
Conclusion
This compound is a potent and selective inhibitor of the human NLRP3 inflammasome with a novel mechanism of action. By binding to a distinct site on the NACHT domain, it effectively prevents inflammasome assembly and the release of key pro-inflammatory cytokines. The comprehensive in vitro data, supported by in vivo studies with a derivative compound, establish this compound as a promising candidate for the development of targeted anti-inflammatory therapies for a range of NLRP3-driven diseases.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery of BAL-0028: A Novel, Primate-Specific NLRP3 Inflammasome Inhibitor
A Technical Whitepaper for Drug Discovery & Development Professionals
Executive Summary
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of age-related and autoinflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Consequently, the direct inhibition of NLRP3 is a highly sought-after therapeutic strategy. This document provides a comprehensive technical overview of the discovery and characterization of BAL-0028, a novel and potent small molecule inhibitor of the human NLRP3 inflammasome. This compound, identified through a DNA-encoded library screen, exhibits a unique mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from the well-characterized inhibitor, MCC950. Notably, this compound demonstrates primate-specific activity and shows superior efficacy against certain disease-associated NLRP3 mutations compared to MCC950. This whitepaper details the quantitative data supporting its discovery, the experimental protocols for its characterization, and visual representations of the underlying biological pathways and discovery workflow.
Introduction
The nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Dysregulation of NLRP3 activation is implicated in numerous inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and cryopyrin-associated periodic syndromes (CAPS).[2] While biologic therapies targeting downstream cytokines have shown clinical benefit, small molecule inhibitors that directly target NLRP3 offer the potential for oral administration and a more upstream intervention in the inflammatory cascade.
This compound, an indazole-class compound, was discovered through a DNA-encoded library (DEL) screen against recombinant human NLRP3.[1][3] It is a potent and selective inhibitor of human and primate NLRP3, with a distinct mechanism of action that does not involve the inhibition of NLRP3's intrinsic ATPase activity.[2] This document serves as a technical guide for researchers and drug developers, summarizing the key data and methodologies in the discovery and preclinical evaluation of this compound and its derivative, BAL-0598.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivative, BAL-0598, in various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound in Human Cell-Based Assays
| Cell Type | Stimulus | Assay Readout | This compound IC50 (nM) | MCC950 IC50 (nM) | Reference(s) |
| THP-1 macrophages | LPS + Nigericin | IL-1β Release | 57.5 | 14.3 | [4] |
| THP-1 macrophages | LPS + ATP | IL-1β Release | Nanomolar range | - | [4] |
| THP-1 macrophages | LPS + MSU | IL-1β Release | Nanomolar range | - | [4] |
| Human Monocytes | LPS + Nigericin | IL-1β Release | - | - | [4] |
| iPSC-derived Microglia | LPS + Nigericin | IL-1β Release | - | - | |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β Release | Nanomolar range | - | [4] |
| Human Whole Blood | LPS + Nigericin | IL-1β Release | Potent inhibition | Potent inhibition | [4] |
Table 2: Binding Affinity of this compound to Human NLRP3
| Assay | NLRP3 Construct | Ligand | KD (nM) | Reference(s) |
| Surface Plasmon Resonance (SPR) | NACHT domain | This compound | 96 - 123 | [3][5] |
Table 3: In Vivo Efficacy of BAL-0598
| Animal Model | In Vivo Model | Readout | Efficacy | Reference(s) |
| Humanized NLRP3 Mice | Peritonitis | IL-1β Release in Peritoneal Lavage Fluid | 50% suppression at ~17.9 nM unbound plasma concentration |
Experimental Protocols & Methodologies
This section details the key experimental protocols used in the characterization of this compound.
DNA-Encoded Library (DEL) Screening
The discovery of this compound was enabled by screening vast DNA-encoded libraries, comprising over 500 billion small molecules, against a recombinant human NLRP3 protein construct (lacking the N-terminal PYD domain).[6]
-
Target Immobilization: The target NLRP3 protein is immobilized on a solid support, such as magnetic beads.
-
Library Incubation: The pooled DEL is incubated with the immobilized target protein, allowing for affinity-based binding of molecules to the protein.
-
Washing: Non-binding library members are removed through a series of stringent washing steps.
-
Elution & PCR Amplification: The bound molecules are eluted, and their corresponding DNA barcodes are amplified using Polymerase Chain Reaction (PCR).
-
High-Throughput Sequencing & Analysis: The amplified DNA barcodes are sequenced, and the sequencing data is analyzed to identify the chemical structures of the small molecules that were enriched through the selection process.
In Vitro NLRP3 Inflammasome Activation Assays
Human monocytic THP-1 cells are a common model for studying NLRP3 inflammasome activation.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[7][8]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated by a second stimulus, such as:
-
Supernatant Collection and Analysis: The cell culture supernatant is collected and analyzed for the presence of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Viability/Pyroptosis Assessment: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
This microscopy-based assay visualizes the oligomerization of the adaptor protein ASC, a key step in inflammasome assembly.[11][12]
-
Cell Culture: THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.
-
Priming and Activation: Cells are primed and activated as described in the THP-1 cell-based assay.
-
Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with DAPI.
-
Microscopy: Cells are visualized using fluorescence or confocal microscopy. The formation of large, perinuclear fluorescent aggregates ("specks") indicates inflammasome activation.
-
Quantification: The percentage of cells containing ASC specks is quantified to assess the level of inflammasome activation.
NLRP3 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the NLRP3 NACHT domain.
-
Recombinant Protein: Recombinant human NLRP3 protein (full-length or a construct containing the NACHT domain) is used.
-
Assay Reaction: The protein is incubated with ATP and MgCl2 in an appropriate buffer.
-
Inhibitor Addition: Test compounds (e.g., this compound, MCC950) are added to the reaction mixture.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) generated from ATP hydrolysis is measured using a colorimetric method, such as the malachite green phosphate assay.[2]
In Vivo Peritonitis Model
This mouse model is used to assess the in vivo efficacy of NLRP3 inhibitors.[13]
-
Animal Model: Humanized mice expressing human NLRP3 are used to evaluate human-specific inhibitors like this compound and its derivatives.[13]
-
Inhibitor Administration: The test compound (e.g., BAL-0598) is administered to the mice, typically via oral gavage.
-
Induction of Peritonitis: Mice are intraperitoneally injected with an NLRP3 stimulus, such as monosodium urate (MSU) crystals (e.g., 50 mg/kg).[10]
-
Peritoneal Lavage: After a set period (e.g., 4-6 hours), the peritoneal cavity is washed with PBS to collect immune cells and inflammatory mediators.
-
Analysis: The peritoneal lavage fluid is analyzed for the levels of IL-1β by ELISA and for the recruitment of neutrophils by flow cytometry.
Visualizations of Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery and Characterization
Caption: The discovery and preclinical development workflow for this compound.
Conclusion
This compound represents a significant advancement in the pursuit of small molecule NLRP3 inhibitors. Its novel binding modality, distinct from that of MCC950, and its potent, primate-specific activity underscore the potential for developing a new class of therapeutics for NLRP3-driven diseases. The improved efficacy of this compound against certain gain-of-function NLRP3 mutations that are less sensitive to MCC950 suggests that it may offer a valuable therapeutic option for patients with specific genetic forms of autoinflammatory disease.[2] The development of the in vivo-compatible derivative, BAL-0598, has enabled the demonstration of target engagement and efficacy in a preclinical disease model, paving the way for further development. The data and methodologies presented in this whitepaper provide a comprehensive foundation for researchers and drug developers interested in the continued exploration of this compound and other next-generation NLRP3 inhibitors.
References
- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 4. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adipogen.com [adipogen.com]
- 12. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
BAL-0028: A-In-depth Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-0028 is a novel, potent, and reversible small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Identified through DNA-encoded library screening, this indazole-class compound presents a promising therapeutic candidate for a range of inflammatory diseases by selectively targeting the NLRP3 signaling pathway.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Molecular Structure and Properties
This compound is characterized by a distinct chemical architecture that underpins its high-affinity binding to the NLRP3 protein. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂FN₃O₂ | [3] |
| Molecular Weight | 403.45 g/mol | [3] |
| CAS Number | 2842012-69-3 | [3] |
| SMILES | O=C(C=1C=CC(=C(OCC)C1)C2=CC=CC(F)=C2)N(C)CC3=CC=CC=4C=NNC43 | N/A |
| Appearance | Solid | N/A |
| Solubility | DMSO: 81 mg/mL (200.76 mM) | [3] |
| Storage | Powder: -20°C; In solvent: -80°C | [3] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly binding to the NACHT domain of the NLRP3 protein.[1][2] This interaction prevents the conformational changes required for NLRP3 activation and subsequent assembly of the inflammasome complex. Notably, the binding site of this compound is distinct from that of the well-characterized NLRP3 inhibitor, MCC950.[4][5]
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The activation signal, triggered by a variety of stimuli including nigericin or ATP, induces the assembly of the NLRP3 inflammasome complex, composed of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in the activation step, preventing the downstream inflammatory cascade.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been quantified in various assays.
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ | 25 nM | Not specified | [1][3] |
| IC₅₀ | 57.5 nM | THP-1 cells (LPS + Nigericin) | [2][6] |
| K_d_ (kinetic) | 113 nM | Recombinant NLRP3 NACHT domain (SPR) | [4] |
| K_d_ (steady-state) | 96 nM | Recombinant NLRP3 NACHT domain (SPR) | [2][4] |
| K_d_ range | 104-123 nM | Recombinant NLRP3 NACHT domain (SPR) | [1][2] |
Experimental Protocols
The following are representative, detailed protocols for the characterization of this compound, based on the available literature.
Cellular IC₅₀ Determination via IL-1β Release Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring the inhibition of IL-1β release from THP-1 monocytic cells.
Caption: Workflow for determining the IC₅₀ of this compound.
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
-
Priming:
-
Remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in serum-free RPMI-1640.
-
After LPS priming, gently wash the cells with PBS and add the this compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Stimulate the NLRP3 inflammasome by adding 10 µM nigericin or 5 mM ATP to each well.
-
Incubate for 1 hour at 37°C.
-
-
IL-1β Quantification:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Determination of Binding Affinity (K_d_) by Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of the binding kinetics and affinity of this compound to the recombinant NLRP3 NACHT domain using SPR.
Caption: Workflow for determining the K_d_ of this compound using SPR.
-
Protein and Compound Preparation:
-
Express and purify the recombinant human NLRP3 NACHT domain.
-
Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in a suitable running buffer (e.g., HBS-EP+).
-
-
SPR Analysis:
-
Perform the SPR experiment on a suitable instrument (e.g., Biacore).
-
Immobilize the recombinant NLRP3 NACHT domain onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each this compound injection using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (k_d_).
-
Calculate the equilibrium dissociation constant (K_d_) as the ratio of k_d_ to kₐ.
-
Target Engagement Confirmation by Drug Affinity Responsive Target Stability (DARTS) Assay
Caption: Workflow for the DARTS assay to confirm this compound target engagement.
-
Cell Lysate Preparation:
-
Culture HEK293T cells overexpressing human NLRP3.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with either this compound (at a suitable concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase) to the lysates at a predetermined concentration.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial protein digestion.
-
-
Stopping the Reaction:
-
Stop the proteolytic digestion by adding a loading buffer containing a reducing agent and heating the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for NLRP3, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Interpretation:
-
Compare the intensity of the NLRP3 band in the this compound-treated sample to the vehicle-treated sample. A stronger band in the presence of this compound indicates that the compound has bound to and stabilized NLRP3, protecting it from proteolytic degradation.
-
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome with a novel mechanism of action. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and similar molecules in the context of inflammatory diseases. The distinct binding site of this compound may offer advantages in terms of specificity and efficacy, warranting further investigation into its clinical applications.
References
- 1. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
BAL-0028: A Technical Guide for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BAL-0028, a novel and potent inhibitor of the NLRP3 inflammasome. It is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery, detailing the compound's mechanism of action, biochemical and cellular activity, and relevant experimental protocols.
Introduction: The NLRP3 Inflammasome and this compound
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] As an intracellular sensor, NLRP3 detects a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation. Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and age-related diseases, such as gout, Alzheimer's disease, Parkinson's disease, and cryopyrin-associated periodic syndromes (CAPS).[2] This has made NLRP3 a highly promising therapeutic target. This compound, an indazole-class compound identified through a DNA-encoded library screen, has emerged as a potent, selective, and reversible inhibitor of human NLRP3 activation.[3][4] This guide summarizes the current knowledge on this compound and provides standardized protocols to facilitate its investigation in a research setting.
Mechanism of Action
This compound exhibits a novel mechanism of action that distinguishes it from the well-characterized NLRP3 inhibitor, MCC950.
-
Binding Site: this compound binds directly and tightly to the NACHT domain of the NLRP3 protein.[2][3][5] However, cellular and biochemical analyses have demonstrated that its binding site is distinct from the pocket where MCC950 interacts.[3][6]
-
Inhibition of Oligomerization: The primary inhibitory function of this compound is to prevent the oligomerization of NLRP3, a critical upstream event for inflammasome assembly and activation. This has been confirmed by its ability to inhibit the formation of ASC specks in cellular assays.[2]
-
No Effect on ATPase Activity: Unlike MCC950, which inhibits the ATPase activity of NLRP3, this compound does not affect this function, further highlighting its distinct mechanism.[2]
-
Species Specificity: A notable characteristic of this compound is its high specificity for human and primate NLRP3. It is a poor inhibitor of mouse, rat, dog, or rabbit NLRP3, a critical consideration for designing preclinical in vivo studies.[1][7] A derivative, BAL-0598, which retains a comparable inhibitory profile, has been used for in vivo studies in humanized NLRP3 mice.[4][6]
The signaling pathway below illustrates the canonical activation of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome pathway and inhibition by this compound.
Quantitative Data Summary
This compound is a nanomolar inhibitor of human NLRP3. Its potency has been characterized in various cellular and biochemical assays.
| Parameter | Molecule | Value | Assay System | Reference |
| IC50 | This compound | 25 nM | NLRP3 Activation (general) | [3][5][8] |
| This compound | 57.5 nM | IL-1β Release (LPS+Nigericin) in THP-1 cells | [7] | |
| MCC950 | 14.3 nM | IL-1β Release (LPS+Nigericin) in THP-1 cells | [7] | |
| KD | This compound | 104 - 123 nM | Binding to NLRP3 NACHT domain (SPR) | [2][3][5] |
| This compound | 96 nM | Binding to NLRP3 NACHT domain | [7] |
Comparative Analysis: this compound vs. MCC950
A key aspect of understanding this compound is comparing its properties to the widely used tool compound MCC950. While both are potent NLRP3 inhibitors, they have fundamental differences that may offer distinct therapeutic advantages. This compound has been shown to be more potent than MCC950 at inhibiting select hyperactive NLRP3 mutations associated with autoinflammatory diseases.[4][6]
Caption: Key mechanistic differences between this compound and MCC950.
Experimental Protocols
The following protocols are standardized methodologies for assessing NLRP3 inflammasome inhibition. They can be adapted for the evaluation of this compound and its derivatives.
NLRP3 Activation and IL-1β Secretion in THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic THP-1 cell line, a common model for this pathway.[9]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells at 2.5 x 105 cells/well in a 96-well plate.
-
Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 nM.
-
Incubate for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Rest the cells for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
-
Priming (Signal 1):
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (5-10 µM) or ATP (5 mM).
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
The general workflow for assessing an NLRP3 inhibitor is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. | Semantic Scholar [semanticscholar.org]
- 6. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BAL-0028 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing the selective NLRP3 inflammasome inhibitor, BAL-0028, with the human monocytic THP-1 cell line. This document outlines procedures for cell culture, differentiation, and key assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a potent and selective inhibitor of the human NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2][3] The NLRP3 inflammasome's activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces pyroptotic cell death.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound offers a novel mechanism of action by binding to the NLRP3 NACHT domain at a site distinct from other known inhibitors like MCC950.[2][3][4][5]
The THP-1 cell line, derived from a human monocytic leukemia, is a widely used in vitro model for studying monocyte and macrophage functions.[6][7] Upon stimulation with agents like phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate into macrophage-like cells that are capable of mounting an inflammatory response, making them an excellent model for studying the effects of compounds like this compound on the NLRP3 inflammasome pathway.[6][7][8]
Data Summary
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in THP-1 cells.
| Assay | Stimulus | This compound IC50 | Reference Compound (MCC950) IC50 |
| IL-1β Release | LPS + Nigericin | 57.5 nM | 14.3 nM |
| IL-1β Release | ATP | ~30 nM | Not Reported |
| IL-1β Release | MSU Crystals | ~40 nM | Not Reported |
Table 1: Inhibitory concentration (IC50) of this compound on cytokine release in PMA-differentiated THP-1 cells.[1][5]
| Parameter | This compound Effect | Concentration Tested |
| Pro-IL-1β Processing | Inhibition | 500 nM |
| Caspase-1 Activation (p20 form) | Inhibition | 500 nM |
| NLRP3 Expression (LPS-primed) | No Effect | 500 nM |
| ASC Speck Formation | Inhibition | Dose-dependent |
Table 2: Effect of this compound on key upstream events in the NLRP3 inflammasome pathway in PMA-differentiated THP-1 cells.[1][5]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on THP-1 cells.
Caption: General workflow for this compound evaluation in THP-1 cells.
Detailed Experimental Protocols
THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing THP-1 human monocytic cells.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Complete Medium Preparation: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.[7][9] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Cell Seeding: Transfer the resuspended cells to a T-75 flask containing 20 mL of complete medium.[6]
-
Incubation: Culture the cells in an incubator at 37°C with 5% CO2.[6][9]
-
Subculturing: THP-1 cells grow in suspension.[7] Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[6] Do not exceed a density of 1 x 10^6 cells/mL.[6][10] To subculture, gently pipette the cell suspension to break up any clumps and dilute with fresh medium to the desired seeding density.[9] Typically, split the culture 1:5 every 3-4 days.[10]
Differentiation of THP-1 Cells into Macrophage-Like Cells
This protocol details the PMA-induced differentiation of THP-1 monocytes into adherent, macrophage-like cells.
Materials:
-
Cultured THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete RPMI-1640 medium
-
Multi-well cell culture plates (6, 12, or 96-well)
Procedure:
-
Cell Seeding: Count the THP-1 cells using a hemocytometer or automated cell counter. Seed the cells in the desired culture plate format at a density of 2 x 10^5 to 1 x 10^6 cells/well, depending on the plate size and experimental needs.[8] For example, for a 12-well plate, seed approximately 150,000 to 200,000 cells per well.[10]
-
PMA Stimulation: Prepare a working solution of PMA in complete medium. Add PMA to each well to a final concentration of 50-100 ng/mL.[8] Note: The optimal PMA concentration can vary and should be determined empirically.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48 hours to allow for differentiation.[8] The cells will become adherent and adopt a larger, more spread-out morphology.[8]
-
Medium Change: After the differentiation period, carefully aspirate the PMA-containing medium. Gently wash the adherent cells once with pre-warmed PBS.
-
Resting Phase: Add fresh, PMA-free complete medium to each well and incubate for an additional 24 hours before proceeding with experiments. This "resting" period allows the cells to return to a basal state.
NLRP3 Inflammasome Activation and Inhibition with this compound
This protocol describes the two-step activation of the NLRP3 inflammasome in differentiated THP-1 cells and its inhibition by this compound.
Materials:
-
Differentiated THP-1 cells in a multi-well plate
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt or ATP
-
Opti-MEM or serum-free medium
-
DMSO (vehicle control)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., Opti-MEM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the differentiated THP-1 cells and replace it with the this compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Priming (Signal 1):
-
Add LPS to each well to a final concentration of 100 ng/mL.[11]
-
Incubate for 4 hours at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator. For example, use Nigericin at a final concentration of 5-10 µM or ATP at 5 mM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Following incubation, carefully collect the cell culture supernatants and transfer them to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells or debris. Store the clarified supernatants at -80°C for cytokine analysis (e.g., IL-1β ELISA).
-
The remaining adherent cells can be washed with cold PBS and then lysed for subsequent analysis, such as Western blotting.
-
Assessment of Cell Viability (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on THP-1 cells.
Materials:
-
Differentiated THP-1 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and differentiate THP-1 cells in a 96-well plate. Treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13] Cell viability is proportional to the absorbance.
Western Blot Analysis for Caspase-1 and IL-1β Cleavage
This protocol is to detect the processing of pro-caspase-1 and pro-IL-1β into their active forms.
Materials:
-
Lysed cell pellets from the inflammasome activation experiment
-
Lysis buffer (e.g., RIPA or CytoBuster) with protease inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[17]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-caspase-1 p20, anti-IL-1β p17)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17][18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 8. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]
- 10. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
Application Notes and Protocols for BAL-0028 in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-0028 is a potent and selective small molecule inhibitor of the human NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is associated with a wide range of inflammatory diseases. This compound presents a novel mechanism of action by binding to the NACHT domain of the NLRP3 protein at a site distinct from that of the commonly used inhibitor MCC950.[1][2] Notably, this compound demonstrates high potency in inhibiting human and primate NLRP3, while being a poor inhibitor of murine NLRP3.[1][2][4] These application notes provide detailed protocols for the use of this compound in primary human monocytes to study NLRP3-mediated inflammatory responses.
Mechanism of Action
This compound directly binds to the NACHT domain of the human NLRP3 protein, a central component of the NLRP3 inflammasome complex.[1][2] This interaction inhibits the activation of the inflammasome, thereby preventing the subsequent cleavage of caspase-1 and the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5] This ultimately leads to the suppression of pyroptotic cell death.[3][6] The binding site of this compound is distinct from that of other known NLRP3 inhibitors like MCC950, suggesting a novel modality for NLRP3 inhibition.[1][2]
Data Presentation
In Vitro Inhibition of IL-1β Release by this compound
| Cell Type | Stimulus | This compound IC50 | Reference Compound | Reference Compound IC50 |
| Primary Human Monocytes | LPS + Nigericin | ~50 nM | MCC950 | ~10 nM |
| THP-1 Macrophages | LPS + Nigericin | 25 nM | MCC950 | ~5 nM |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | Nanomolar range | MCC950 | Not specified |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Signaling Pathway Diagram
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound in primary human monocytes.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat this step twice.
-
Resuspend the PBMC pellet in PBS with 2% FBS.
-
Add the RosetteSep™ Human Monocyte Enrichment Cocktail at 50 µL/mL of whole blood equivalent.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched monocyte layer.
-
Wash the enriched monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess purity by flow cytometry (e.g., using CD14 staining).
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound
Materials:
-
Isolated primary human monocytes
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.
-
Allow the cells to adhere for at least 2 hours.
-
Carefully replace the medium with Opti-MEM.
-
Priming: Add LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.
-
Inhibition: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 30 minutes.
-
Activation: Add nigericin to a final concentration of 10 µM to induce NLRP3 activation.
-
Incubate for 1-2 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
Application Notes and Protocols for BAL-0028 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-0028 is a potent and selective inhibitor of the human NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] It exhibits high affinity for the NACHT domain of NLRP3, thereby preventing its oligomerization and subsequent activation of the inflammatory cascade.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vitro studies to investigate NLRP3-driven inflammation.
Mechanism of Action
This compound is a reversible inhibitor of NLRP3 activation.[5] Unlike some other NLRP3 inhibitors, such as MCC950, this compound binds to a distinct site on the NACHT domain.[2][4] This binding event interferes with NLRP3 oligomerization, a critical step for the assembly of the inflammasome complex.[4] The inhibition of NLRP3 activation by this compound consequently blocks the downstream cleavage and activation of caspase-1, leading to a reduction in the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inhibiting pyroptotic cell death.[4] It is important to note that this compound is highly specific for human and primate NLRP3 and is a poor inhibitor of the murine NLRP3 inflammasome.[2][3]
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IC₅₀ (NLRP3 Activation) | 25 nM | Not specified | [1][6] |
| IC₅₀ (IL-1β Release) | 57.5 nM | PMA-differentiated THP-1 cells (LPS + Nigericin) | [7][8] |
| Binding Affinity (Kᴅ) | 104-123 nM | NLRP3 NACHT domain | [1][5] |
| Binding Affinity (Kᴅ) | 96 nM | NLRP3 NACHT domain | [8] |
| Binding Affinity (Kᴅ) | 113 nM | NLRP3 NACHT domain | [9] |
Table 2: Effective Concentrations of this compound in Human Cell Lines
| Cell Line | Assay | Effective Concentration Range | Notes | Reference(s) |
| THP-1 (human monocytic) | IL-1β Secretion Inhibition | 0-600 nM | Cells treated with LPS and Nigericin. | [5] |
| Primary Human Monocytes | IL-1β Release Inhibition | Nanomolar range | Stimulated with LPS and Nigericin. | [7][10] |
| iPSC-derived Microglia | IL-1β Release Inhibition | Nanomolar range | Equipotent to MCC950 in this cell type. | [7][10] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release Inhibition | Nanomolar range | Stimulated with LPS and Nigericin. | [7][10] |
| iPSC-derived Macrophages (iMacs) | IL-1β Release Inhibition | Nanomolar range | Stimulated with LPS and Nigericin. | [7] |
Experimental Protocols
IL-1β Release Assay in THP-1 Macrophages
This protocol describes the measurement of IL-1β released from this compound-treated THP-1 cells following NLRP3 inflammasome activation.
Caption: Workflow for the IL-1β release assay.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 50 nM PMA for 24-48 hours.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the PMA-containing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
NLRP3 Priming:
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 3-4 hours.
-
-
NLRP3 Stimulation:
-
Stimulate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM).
-
Incubate for 1 hour.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
-
IL-1β Quantification:
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
ASC Speck Formation Assay in THP-1 Cells
This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.
Caption: Workflow for the ASC speck formation assay.
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
RPMI-1640 medium with 10% FBS
-
LPS
-
Nigericin
-
This compound
-
Glass-bottom culture dishes
-
Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed THP-1 ASC-GFP cells on glass-bottom culture dishes.
-
-
Pre-treatment with this compound:
-
Treat the cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
-
Inflammasome Activation:
-
Prime the cells with 100 ng/mL LPS for 3 hours.
-
Stimulate with 10 µM Nigericin for 30-60 minutes.
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing a distinct, bright ASC-GFP speck.
-
Western Blot for Caspase-1 Activation
This protocol details the detection of cleaved (active) caspase-1 (p20 subunit) in cell lysates and supernatants.
Caption: Workflow for Western blot analysis of caspase-1 activation.
Materials:
-
Differentiated THP-1 cells
-
LPS, Nigericin, this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Sample Collection:
-
Treat differentiated THP-1 cells as described in the IL-1β release assay protocol.
-
Collect the supernatant and lyse the cells with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from cell lysates and an equal volume of supernatant onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The presence of a band at ~20 kDa in the supernatant and/or lysate indicates caspase-1 activation.
-
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. [PDF] The NLRP3 inflammasome activation in human or mouse cells, sensitivity causes puzzle | Semantic Scholar [semanticscholar.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
BAL-0028 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-0028 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2][3][4] It exhibits anti-inflammatory activity by directly binding to the NACHT domain of NLRP3, thereby preventing its activation.[1][2][3] With an IC50 value of 25 nM for NLRP3 activation, this compound is a valuable tool for studying inflammatory diseases and for potential therapeutic development.[1][5][6][7] This document provides detailed information on the solubility of this compound and protocols for its preparation for use in cell culture experiments.
Data Presentation
This compound Solubility
The solubility of this compound in various solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[1]
| Solvent | Solubility | Molar Equivalent (at max solubility) | Notes |
| DMSO | 81 mg/mL[1] | 200.76 mM | Use fresh, moisture-free DMSO for optimal solubility.[1] |
| Ethanol | 20 mg/mL[1] | Not specified | |
| Water | Insoluble[1] | Not applicable |
Molecular Weight of this compound: 403.45 g/mol [1]
Signaling Pathway Inhibition
This compound functions as a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, leading to their secretion and subsequent inflammatory responses. This compound binds to the NACHT domain of NLRP3, preventing the conformational changes required for its activation and the subsequent downstream signaling cascade.
Caption: Mechanism of this compound action on the NLRP3 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.035 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. To prepare a 10 mM stock solution from 4.035 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] The volume of each aliquot should be based on the typical working concentration and volume required for your experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Preparation of Working Solution for Cell Culture
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments to ensure compound stability and activity.
Caption: Experimental workflow for this compound preparation for cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Highly potent inhibitor of NLRP3 activation | TargetMol [targetmol.com]
- 6. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Application Notes and Protocols for BAL-0028 in iPSC-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAL-0028, a potent and selective NLRP3 inflammasome inhibitor, in human induced pluripotent stem cell (iPSC)-derived macrophages (iMacs). This document outlines the mechanism of action of this compound, protocols for differentiating iPSCs into functional macrophages, and detailed methods for assessing the inhibitory effects of this compound on NLRP3 inflammasome activation in this advanced human cell model system.
Introduction to this compound
This compound is a novel, potent, and specific inhibitor of the human NLRP3 inflammasome, belonging to the indazole class of compounds.[1] It directly targets the NLRP3 protein, preventing its oligomerization and subsequent activation of inflammatory signaling pathways.[2] The activation of the NLRP3 inflammasome is a critical step in the innate immune response, leading to the release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4]
This compound exhibits high potency, with an IC50 value of 25 nM for NLRP3 activation.[1] It binds tightly to the NACHT domain of NLRP3, at a site distinct from the well-known NLRP3 inhibitor MCC950.[1][2][5] Notably, this compound is highly specific for human and primate NLRP3, showing poor activity against the mouse ortholog, making it an ideal tool for studying human-specific inflammasome biology.[3][5]
iPSC-Derived Macrophages as a Model System
Human iPSC-derived macrophages (iMacs) have emerged as a superior model for studying human macrophage biology. They overcome the limitations of traditional models, such as the variability of primary human monocyte-derived macrophages (MDMs) and the non-physiological characteristics of macrophage-like cell lines.[6] iMacs are functionally, transcriptionally, and phenotypically similar to primary human macrophages, providing a renewable and genetically tractable system for disease modeling and drug discovery.[7][8] Their human origin is particularly critical for testing species-specific compounds like this compound.[8]
Application of this compound in iPSC-Derived Macrophages
Recent studies have demonstrated the efficacy of this compound in iMacs. The compound effectively inhibits nigericin-induced IL-1β release and pyroptosis (measured by LDH release) in a dose-dependent manner.[9] This makes the combination of this compound and iMacs a powerful platform for investigating the role of the NLRP3 inflammasome in human health and disease and for the preclinical evaluation of novel anti-inflammatory therapeutics.
Data Summary
The following table summarizes the quantitative data for this compound's activity.
| Parameter | Cell Type | Activator(s) | Value | Reference |
| IC50 (NLRP3 Activation) | THP-1 cells | LPS + Nigericin | 57.5 nM | [9][10] |
| IC50 (NLRP3 Activation) | THP-1 cells | LPS + ATP | Nanomolar Range | [4] |
| IC50 (NLRP3 Activation) | THP-1 cells | LPS + MSU | Nanomolar Range | [4] |
| IC50 (IL-1β Release) | iPSC-Derived Macrophages (iMacs) | LPS + Nigericin | Nanomolar Range | [9] |
| Binding Affinity (Kd) | Recombinant NLRP3 NACHT Domain | - | 104 - 123 nM | [1][11] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound in blocking NLRP3 inflammasome activation.
Caption: Workflow for differentiating iPSCs into macrophages (iMacs).
Caption: Experimental workflow for testing this compound in iPSC-derived macrophages.
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Macrophages (iMacs)
This protocol describes a feeder-free method for generating functional macrophages from human iPSCs.[6][7][12][13]
Materials:
-
Human iPSCs cultured on Matrigel-coated plates
-
mTeSR™ Plus or E8™ medium
-
STEMdiff™ Hematopoietic Kit or equivalent reagents for mesoderm induction and hematopoietic commitment
-
Macrophage differentiation medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, and 100 ng/mL human M-CSF
-
Matrigel-coated 6-well plates
-
Standard cell culture equipment
Procedure:
Stage 1: Mesoderm Induction (Days 0-2)
-
Start with healthy, 70-80% confluent iPSC cultures.
-
Gently dissociate iPSCs into small aggregates using a suitable non-enzymatic passaging reagent.
-
Plate the iPSC aggregates onto a fresh Matrigel-coated 6-well plate in mTeSR/E8 medium with a ROCK inhibitor (e.g., Y-27632) to enhance survival.
-
After 24 hours (Day 0), when colonies have attached, aspirate the medium.
-
Replace with 2 mL/well of mesoderm induction medium (e.g., STEMdiff™ Hematopoietic Basal Medium + Supplement A).
-
Incubate for 48 hours.
Stage 2: Hematopoietic Commitment (Days 2-12)
-
On Day 2, without aspirating, add 1 mL/well of hematopoietic commitment medium (e.g., STEMdiff™ Hematopoietic Basal Medium + Supplement B).
-
On Days 4, 6, 8, and 10, perform a half-medium change by removing 1.5 mL of medium and adding 1.5 mL of fresh hematopoietic commitment medium.
-
Around Day 10-12, hematopoietic progenitor cells (HPCs) will begin to detach and appear as bright, floating single cells.
Stage 3: Macrophage Differentiation and Expansion (5-7 Days)
-
Harvest the floating myeloid precursors by collecting the entire volume of conditioned medium from the wells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in macrophage differentiation medium (RPMI + 10% FBS + P/S + 100 ng/mL M-CSF).
-
Count the cells and seed them into the desired culture plates (e.g., 0.5 x 10^6 cells per 10 cm dish or 1.5 x 10^5 cells per well of a 6-well plate).[6]
-
Incubate at 37°C with 5% CO2 for 5-7 days, allowing the cells to adhere and differentiate into mature, IBA1-positive macrophages.[14] The resulting iMacs are now ready for experiments.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in mature iMacs.
Materials:
-
Mature iMacs cultured in 96-well or 24-well plates
-
This compound (resuspended in fresh DMSO to a stock concentration of 10-20 mM)[1]
-
Lipopolysaccharide (LPS)
-
NLRP3 activators: Nigericin, ATP, or Monosodium Urate (MSU) crystals
-
Opti-MEM™ I Reduced Serum Medium
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate mature iMacs at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 2-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.[15]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Aspirate the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle (DMSO) control. Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator to the wells.
-
For Nigericin: Add to a final concentration of 5-10 µM.
-
For ATP: Add to a final concentration of 2.5-5 mM.
-
-
Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for analysis of IL-1β and LDH release. If performing Western blotting, lyse the remaining adherent cells.
Protocol 3: Assessment of NLRP3 Inflammasome Inhibition
A. Cytokine Release Assay (ELISA / Multiplex)
-
Use the collected supernatants from Protocol 2.
-
Quantify the concentration of mature IL-1β using a human IL-1β ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.[15][16]
-
Generate a standard curve and calculate the IL-1β concentration for each sample.
-
Plot the IL-1β concentration against the log concentration of this compound to determine the IC50 value.
B. Pyroptosis Assay (LDH Release)
-
Use the collected supernatants from Protocol 2.
-
Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available LDH cytotoxicity assay kit.
-
Include control wells for background (medium only) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum release control.
C. ASC Speck Formation by Immunofluorescence
-
Seed iMacs on glass coverslips in a 24-well plate.
-
Perform the priming, pre-treatment, and activation steps as described in Protocol 2.
-
After activation, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides with a DAPI-containing mounting medium.
-
Visualize using a fluorescence microscope. Count the percentage of cells containing a distinct ASC speck (a single, bright fluorescent focus).[17]
D. Western Blot Analysis
-
After collecting supernatants (for secreted IL-1β), lyse the adherent cells from Protocol 2 in RIPA buffer with protease inhibitors.
-
Concentrate the proteins in the collected supernatants using methanol/chloroform precipitation.
-
Separate proteins from both lysates and concentrated supernatants by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Differentiation of Human Induced Pluripotent Stem Cell into Macrophages [bio-protocol.org]
- 7. Protocol for differentiation of functional macrophages from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 11. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Yield Monocyte/Macrophage Differentiation from hiPSC [protocols.io]
- 13. Protocol for differentiation of functional macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for BAL-0028: A Potent and Selective NLRP3 Inflammasome Inhibitor
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of danger signals and initiating an inflammatory response.[1][2] Dysregulation of NLRP3 activation is implicated in a variety of inflammatory diseases, including autoinflammatory conditions, neurodegenerative disorders, and metabolic diseases.[3][4] BAL-0028 is a novel, potent, and selective small-molecule inhibitor of the human NLRP3 inflammasome.[3][5] It represents a new modality for NLRP3 inhibition, binding to a site distinct from other well-characterized inhibitors like MCC950.[3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to effectively use this compound to block NLRP3 activation in experimental settings.
Mechanism of Action
NLRP3 inflammasome activation is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[3][6] A second activation signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[3][7] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1.[8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can induce an inflammatory form of cell death known as pyroptosis.[1][3]
This compound is a reversible inhibitor that binds directly to the NACHT domain of human NLRP3.[1][9] This interaction occurs at a novel binding site, distinct from that of MCC950.[1][3] By binding to NLRP3, this compound prevents the conformational changes required for its oligomerization, thereby blocking the assembly of the inflammasome complex.[10][11] This effectively inhibits caspase-1 activation, subsequent cytokine processing, and pyroptosis.[3][12] Notably, this compound does not interfere with the initial priming step.[3]
Data Presentation
This compound exhibits nanomolar potency in blocking human NLRP3 activation across various cell types and stimuli. Its binding affinity and inhibitory concentrations are summarized below.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Cell Type / System | Stimulus | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | THP-1 Macrophages | LPS + Nigericin | 25 nM | [1][9][13] |
| IC₅₀ | THP-1 Macrophages | LPS + Nigericin | 57.5 nM | [3][14] |
| IC₅₀ | THP-1 Macrophages | LPS + ATP | Nanomolar Range | [3] |
| IC₅₀ | THP-1 Macrophages | LPS + MSU Crystals | Nanomolar Range | [3] |
| IC₅₀ | Humanized Mouse BMDMs | LPS + Nigericin | 14.7 nM | |
| K_D | Human NLRP3 NACHT Domain | Surface Plasmon Resonance | 104-123 nM | [1][3][9] |
| K_D | Human NLRP3 NACHT Domain | Binding Assay | 96 nM |[14] |
A critical characteristic of this compound is its high degree of species specificity, showing potent inhibition of human and primate NLRP3 but poor activity against NLRP3 from other common laboratory animal species.
Table 2: Species Specificity of this compound
| Species | Cell Type | IC₅₀ (IL-1β Release) | Reference |
|---|---|---|---|
| Human | THP-1 Macrophages | ~25 - 58 nM | [1][3] |
| Primate | African Green Monkey PBMCs | Potent Inhibition | [12] |
| Mouse | J774A.1 Macrophages | >6 µM | [12] |
| Rat | Primary Monocytes | No Inhibition | [12] |
| Dog | Primary Monocytes | No Inhibition | [12] |
| Rabbit | Primary Monocytes | No Inhibition |[12] |
Application Notes
Reagent Preparation and Storage
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[13] For a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-20 mM.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic and consistent across all experimental conditions (typically ≤ 0.1%).
Key Experimental Considerations
-
Species Specificity: Due to its high specificity for human and primate NLRP3, this compound is not effective in standard mouse, rat, or other rodent models.[3][5][12] In vitro experiments must be conducted using human cells (e.g., THP-1, primary PBMCs, HMDMs) or cells from closely related primates.[3][12] For in vivo studies, it is essential to use humanized mouse models that express the human NLRP3 gene.[3][4]
-
In Vivo Derivative: this compound has high plasma protein binding, which may limit its in vivo efficacy.[5] A derivative, BAL-0598, with improved pharmacokinetic properties has been developed and successfully used for in vivo studies in humanized NLRP3 mice.[4][10][14]
-
Selectivity: this compound is highly selective for the NLRP3 inflammasome. At concentrations below 10 µM, it does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[12] This makes it an excellent tool for specifically interrogating the NLRP3 pathway.
-
Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO.
-
Positive Control: Cells stimulated with priming and activation signals without any inhibitor.
-
Negative Control: Unstimulated or prime-only cells.
-
Comparative Control: A well-characterized NLRP3 inhibitor like MCC950 can be run in parallel for comparison.[3]
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 in Human THP-1 Macrophages
This protocol describes a standard method to assess the inhibitory activity of this compound on NLRP3-dependent IL-1β secretion and pyroptosis in a human monocytic cell line.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
NLRP3 activators: Nigericin, ATP
-
This compound stock solution (in DMSO)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents and antibodies for Western blotting (anti-Caspase-1)
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 complete medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. After incubation, gently wash the cells with warm PBS and replace the medium with fresh, serum-free or low-serum medium. Rest the cells for 24 hours.
-
-
NLRP3 Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Add the diluted this compound or vehicle (DMSO) to the primed cells. A typical concentration range to test for an IC₅₀ curve would be 1 nM to 1 µM.
-
Pre-incubate for 30-90 minutes at 37°C.[9]
-
-
NLRP3 Activation (Signal 2):
-
Sample Collection and Analysis:
-
After the activation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit as an indicator of cell lysis.[3]
-
Caspase-1 Activation: Lyse the remaining adherent cells and analyze the lysates by Western blot. Probe for the cleaved p20 subunit of Caspase-1 to directly assess inflammasome activation.[12][15]
-
Protocol 2: In Vivo Inhibition of NLRP3 in a Humanized Mouse Model (Guideline)
This protocol provides a general framework for evaluating an NLRP3 inhibitor in vivo, adapted for the use of this compound's derivative, BAL-0598, in a peritonitis model using humanized NLRP3 mice.
Materials:
-
Humanized mice expressing the human NLRP3 gene (e.g., 129S6-human promoter NLRP3 mice).[3]
-
BAL-0598 (in vivo-optimized derivative of this compound).[4][14]
-
Appropriate vehicle for oral administration (e.g., as described in formulation guides).[13]
-
NLRP3 agonist for intraperitoneal (i.p.) injection (e.g., MSU crystals).
-
Cold, sterile PBS for peritoneal lavage.
-
ELISA kit for human or mouse IL-1β.
Methodology:
-
Animal Model: All experiments must use humanized NLRP3 mice due to the species specificity of the compound series.[3][4] Age- and sex-matched animals should be used for all groups.
-
Compound Administration:
-
Formulate BAL-0598 in a suitable vehicle for oral (p.o.) or i.p. administration.
-
Dose the mice with BAL-0598 or vehicle. The timing between dosing and challenge should be determined by prior pharmacokinetic studies.
-
-
Induction of Peritonitis:
-
Sample Collection:
-
At a defined endpoint (e.g., 4-6 hours after MSU challenge), euthanize the mice.
-
Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS.
-
Collect the peritoneal lavage fluid (PLF) and centrifuge to pellet cells.
-
-
Analysis:
-
Cytokine Measurement: Measure the concentration of IL-1β in the cell-free supernatant of the PLF by ELISA.[3]
-
Cellular Infiltration: The cell pellet from the PLF can be analyzed by flow cytometry to quantify the recruitment of inflammatory cells, such as neutrophils.
-
Pharmacokinetics/Pharmacodynamics: A separate cohort of animals can be used to collect blood at various time points to determine the plasma concentration of the compound and correlate it with the observed inhibition of IL-1β.[14]
-
References
- 1. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immune complexes inhibit interleukin-1 secretion and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 11. preprintclub.com [preprintclub.com]
- 12. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAL-0028 in LPS and Nigericin-Stimulated NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its activation is a two-step process, typically involving a priming signal, often provided by lipopolysaccharide (LPS), followed by an activation signal, such as the potassium ionophore nigericin. This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. BAL-0028 is a potent and selective inhibitor of the human NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols and data for utilizing this compound to inhibit NLRP3 inflammasome activation in a well-established in vitro model using LPS and nigericin stimulation.
Mechanism of Action
This compound is an indazole-class small molecule that directly targets the NLRP3 protein. It binds to the NACHT domain of NLRP3, a site distinct from that of the commonly used inhibitor MCC950. This binding prevents the oligomerization of NLRP3 and the subsequent formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a critical step in inflammasome assembly and activation. Consequently, this compound effectively blocks caspase-1 activation and the release of mature IL-1β. Notably, this compound is highly specific for human and primate NLRP3, exhibiting significantly lower potency against rodent NLRP3.
Quantitative Data: Inhibition of NLRP3 Inflammasome Activation by this compound
The following tables summarize the quantitative effects of this compound on key markers of NLRP3 inflammasome activation in human cell lines stimulated with LPS and nigericin.
Table 1: Potency of this compound in Inhibiting IL-1β Release
| Cell Type | Agonist | IC50 of this compound (nM) | Reference Compound (MCC950) IC50 (nM) |
| PMA-differentiated THP-1 cells | LPS + Nigericin | 57.5 | 14.3 |
| PMA-differentiated THP-1 cells | LPS + ATP | Potent Inhibition | - |
| PMA-differentiated THP-1 cells | LPS + MSU Crystals | Potent Inhibition | - |
| Primary Human Monocytes | LPS + Nigericin | Potent Inhibition | - |
| iPSC-derived Microglia | LPS + Nigericin | Potent Inhibition | - |
Data compiled from Wilhelmsen, K. et al. J Exp Med 2025.
Table 2: Effect of this compound on Downstream Events of NLRP3 Activation in THP-1 Cells
| Parameter | This compound Concentration (nM) | Observation |
| Caspase-1 Cleavage | 500 | Inhibition |
| IL-1β Cleavage | 500 | Inhibition |
| ASC Speck Formation | Dose-dependent | Inhibition |
| Cell Viability (LDH release) | Up to 10,000 | No significant cytotoxicity |
| TNF-α Secretion (LPS-induced) | Up to 10,000 | No significant inhibition |
| IL-6 Secretion (LPS-induced) | Up to 10,000 | No significant inhibition |
Data compiled from Wilhelmsen, K. et al. J Exp Med 2025.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the stimulation of PMA-differentiated THP-1 cells with LPS and nigericin to induce NLRP3 inflammasome activation and its inhibition by this compound.
Materials:
-
Human THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete medium containing 50 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, remove the PMA-containing medium and wash the adherent cells once with warm PBS. Add fresh, serum-free RPMI-1640 medium to the cells.
-
-
Priming with LPS:
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
After the LPS priming step, carefully remove the medium and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Activation with Nigericin:
-
Add nigericin to a final concentration of 10 µM to the wells already containing this compound or vehicle.
-
Incubate for 45 minutes to 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for subsequent analysis of IL-1β secretion (e.g., by ELISA) or LDH release (for cytotoxicity).
-
The cell lysates can be prepared for analysis of caspase-1 cleavage by Western blot.
-
Protocol 2: Measurement of IL-1β Secretion by ELISA
Materials:
-
Human IL-1β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.
-
Briefly, add the collected cell culture supernatants (and standards) to the wells of the antibody-pre-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
Application Notes and Protocols: BAL-0028
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-0028 is a potent and selective reversible inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by binding directly to the NACHT domain of NLRP3, thereby preventing its activation and the subsequent downstream inflammatory signaling.[1][3][4] This inhibition ultimately blocks the release of the pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death.[3][4] These application notes provide essential information on the storage, stability, and handling of this compound to ensure its optimal performance in research settings.
Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure experimental reproducibility. It is available as a powder and can be prepared in various solvents for stock solutions.
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C | 3 years[5] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles.[1][5] Use fresh, anhydrous DMSO for best results as absorbed moisture can decrease solubility.[5] |
| -20°C | 1 month[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[1][5] | |
| In Vivo Working Solution | Room Temperature | Use immediately | It is strongly recommended to prepare fresh solutions on the day of use.[1] |
Signaling Pathway of NLRP3 Inhibition by this compound
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a multi-step process that can be triggered by a variety of stimuli. This compound acts as an inhibitor of this pathway.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO based on the amount of this compound in the vial.
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][5]
Preparation of In Vivo Working Solutions
Fresh preparation of working solutions for in vivo experiments is crucial. Below are two example protocols for different vehicle formulations.
This formulation is suitable for parenteral administration.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
In a sterile tube, add 10% of the final volume of the this compound DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix again until the solution is clear.
-
Add 45% of the final volume of saline to reach the final desired volume.
-
Mix the solution thoroughly before use. This working solution should be used on the same day it is prepared.[1]
This formulation is suitable for certain routes of administration where a lipid-based vehicle is preferred.
Materials:
-
This compound stock solution in DMSO
-
Corn oil
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution for every 950 µL of corn oil to make a final volume of 1 mL.
-
Mix thoroughly until a uniform suspension is achieved.
-
This working solution should be used immediately after preparation.[5]
Caption: General workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
BAL-0028 Technical Support Center: Off-Target Effects on Inflammasomes
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the NLRP3 inhibitor, BAL-0028, on other inflammasomes.
Frequently Asked Questions (FAQs)
Q1: How specific is this compound for the NLRP3 inflammasome?
A1: this compound is a potent and highly selective inhibitor of the human and primate NLRP3 inflammasome.[1][2][3][4] It functions by binding to the NACHT domain of NLRP3 at a site distinct from the well-known inhibitor MCC950.[1][2][4][5] At concentrations below 10 μM, this compound demonstrates high specificity for NLRP3 and does not inhibit other major inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[1][6]
Q2: Does this compound have any off-target effects on other inflammasomes at higher concentrations?
A2: Yes, potential off-target effects have been observed at a concentration of 10 μM. At this concentration, this compound has been shown to partially reduce IL-1β release mediated by the AIM2 and NAIP/NLRC4 inflammasome pathways.[1][6] Therefore, for experiments requiring high concentrations of this compound, it is crucial to include appropriate controls to assess potential off-target effects.
Q3: Is this compound active against NLRP3 from species other than humans and primates?
A3: No, this compound exhibits species-specific activity. It is a poor inhibitor of NLRP3 in mice, rats, dogs, and rabbits.[1][6] For in vivo studies in murine models, a derivative, BAL-0598, which has a comparable NLRP3 inhibition profile but enhanced pharmacokinetic properties, has been successfully used.[1][2]
Q4: Does this compound interfere with signaling pathways upstream of inflammasome activation?
A4: this compound does not interfere with LPS-induced signaling. This is evidenced by its lack of effect on the production of inflammasome-independent cytokines such as TNF and IL-6.[1][6][7] This indicates that this compound's mechanism of action is specific to the inhibition of the NLRP3 inflammasome assembly and activation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected inhibition of AIM2 or NLRC4 signaling. | The concentration of this compound used is too high (≥10 μM), leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits NLRP3 without affecting other inflammasomes. We recommend staying below 10 μM. |
| No inhibition of NLRP3 in an animal model (mouse, rat, etc.). | This compound is specific to human and primate NLRP3. | For murine studies, consider using the derivative BAL-0598, which is effective in mice.[1][2] |
| Variability in experimental results. | Inconsistent cell health or stimulation efficiency. | Ensure consistent cell culture conditions and verify the activity of inflammasome activators (e.g., Nigericin, ATP, MSU) in each experiment. |
| Uncertainty about whether observed effects are due to cytotoxicity. | High concentrations of any compound can lead to cell death, confounding results. | Perform a lactate dehydrogenase (LDH) release assay to measure pyroptosis and a cell viability assay (e.g., CellTiter-Glo®) to assess general cytotoxicity. This compound has been shown not to reduce cell viability at effective concentrations.[1][6] |
Quantitative Data Summary
Table 1: Potency of this compound against NLRP3
| Assay | Cell Type | Stimulus | IC50 (nM) |
| IL-1β Release | THP-1 macrophages | LPS + Nigericin | 57.5[1] |
| IL-1β Release | THP-1 macrophages | ATP | In the nanomolar range[7] |
| IL-1β Release | THP-1 macrophages | MSU | In the nanomolar range[7] |
| Binding Affinity (Kd) | NLRP3 NACHT domain | - | 96[1] |
Table 2: Specificity of this compound against other Inflammasomes
| Inflammasome | Cell Type | Stimulus | This compound Concentration | Effect on IL-1β/IL-18 Release |
| AIM2 | THP-1 | poly(dA:dT) | < 10 μM | No inhibition[1][6] |
| AIM2 | THP-1 | poly(dA:dT) | 10 μM | Partial reduction[1][6] |
| NAIP/NLRC4 | THP-1 | LFn-BsaL + PA | < 10 μM | No inhibition[6] |
| NAIP/NLRC4 | THP-1 | LFn-BsaL + PA | 10 μM | Partial reduction[1][6] |
| NLRP1 | Human Keratinocytes | Talabostat | Not specified | No effect[6] |
Experimental Protocols
1. IL-1β Release Assay for Inflammasome Specificity
-
Cell Seeding: Plate PMA-differentiated THP-1 cells in a 96-well plate.
-
Priming: Prime the cells with Lipopolysaccharide (LPS).
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 30-60 minutes.
-
Stimulation:
-
NLRP3: Stimulate with Nigericin, ATP, or MSU.
-
AIM2: Transfect with poly(dA:dT).
-
NLRC4: Treat with protective antigen (PA) and Lfn-needle protein (LFn-BsaL).
-
-
Incubation: Incubate for the appropriate time for each stimulus to induce inflammasome activation and cytokine release.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of IL-1β using an ELISA kit.
2. ASC Speck Formation Assay
-
Cell Line: Use PMA-differentiated THP-1 cells stably expressing ASC-GFP.
-
Treatment: Prime cells with LPS and then treat with this compound or vehicle control.
-
Stimulation: Stimulate with an NLRP3 activator (e.g., Nigericin).
-
Imaging: Visualize ASC speck formation using fluorescence microscopy. The formation of large, perinuclear fluorescent aggregates (specks) indicates inflammasome assembly.
-
Quantification: The percentage of cells with ASC specks can be quantified to assess the inhibitory effect of this compound.[4]
3. Western Blot for Caspase-1 and IL-1β Cleavage
-
Cell Lysis: Following inflammasome activation with and without this compound treatment, lyse the cells to collect protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the cleaved forms of Caspase-1 (p20) and IL-1β (p17).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. A reduction in the cleaved forms of Caspase-1 and IL-1β indicates inflammasome inhibition.[1][8]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Specificity of this compound for AIM2, NLRC4, and NLRP1 inflammasomes at different concentrations.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
BAL-0028 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAL-0028 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves binding to the NACHT domain of the NLRP3 protein, which is distinct from the binding site of the commonly used NLRP3 inhibitor, MCC950.[4] This binding prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18, and preventing pyroptotic cell death.[1][3]
Q2: In which species is this compound active?
A2: this compound is highly potent in inhibiting human and primate NLRP3.[1][5][6] However, it exhibits significantly lower potency or inactivity in other species, including mouse, rat, dog, and rabbit.[7] This species specificity is due to inherent structural differences in the NLRP3 protein between primates and other mammals.[8]
Q3: What is the difference between this compound and BAL-0598?
A3: BAL-0598 is a derivative of this compound that was developed to have improved pharmacokinetic properties, making it more suitable for in vivo studies in animal models, particularly in humanized NLRP3 mice.[7]
Q4: Does this compound have any known off-target effects?
A4: At concentrations below 10 µM, this compound is highly selective for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes like AIM2 or NAIP/NLRC4.[7] At higher concentrations (e.g., 10 µM), some partial reduction in IL-1β release from AIM2 and NAIP/NLRC4 pathways has been observed, which may be attributed to off-target effects.[7]
Troubleshooting Guide
Issue 1: No or low inhibitory activity of this compound observed.
Possible Cause 1: Incorrect species or cell line.
-
Troubleshooting: Confirm that you are using human or primate cells. This compound is known to be a poor inhibitor of mouse, rat, dog, and rabbit NLRP3.[7] If you must use a mouse model, consider using humanized NLRP3 mice.[5][9]
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting: Ensure that the priming and activation steps of the NLRP3 inflammasome are robust. For many cell types, a priming signal (e.g., LPS) is required to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., nigericin, ATP, MSU) to trigger inflammasome assembly.[10][11] Verify the potency of your activators.
Possible Cause 3: Inactive compound.
-
Troubleshooting: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions in an appropriate solvent like DMSO.[12][13]
Issue 2: High background signal or unexpected cell death.
Possible Cause 1: Cytotoxicity of the compound at high concentrations.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. While generally not cytotoxic at effective concentrations, very high concentrations of any compound can induce cell death.[6] Include a cell viability assay (e.g., CellTiter-Glo) or a cytotoxicity assay (e.g., LDH release) to monitor the health of your cells.
Possible Cause 2: Contamination of reagents.
-
Troubleshooting: Ensure all reagents, especially LPS, are free of contamination. Use sterile techniques throughout your experiment.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variability in cell culture.
-
Troubleshooting: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. Cell density at the time of the experiment can also influence the outcome.
Possible Cause 2: Pipetting errors or inaccurate dilutions.
-
Troubleshooting: Calibrate your pipettes regularly. Prepare fresh serial dilutions of this compound for each experiment.
Data Presentation
Table 1: Comparative IC50 Values of this compound and MCC950 in Human and Mouse Cells
| Compound | Cell Type | Species | Activator | IC50 (nM) |
| This compound | THP-1 macrophages | Human | Nigericin | 57.5[7] |
| MCC950 | THP-1 macrophages | Human | Nigericin | 14.3[7] |
| This compound | Humanized NLRP3 BMDM | Mouse (Humanized) | Nigericin | 14.7[5] |
| MCC950 | Humanized NLRP3 BMDM | Mouse (Humanized) | Nigericin | ~5-15 |
| This compound | J774A.1 macrophages | Mouse | Nigericin | >6000[6] |
| MCC950 | J774A.1 macrophages | Mouse | Nigericin | 5.3[6] |
Table 2: Potency of this compound across different human cell types with Nigericin stimulation
| Cell Type | IC50 (nM) |
| Human Monocytes | ~50-100 |
| iCell Microglia | ~10-50 |
| Human Monocyte-Derived Macrophages (HMDM) | ~20-80 |
| iPSC-Derived Macrophages (iMacs) | ~30-100 |
| Human Whole Blood | ~100-200 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: IL-1β Release Assay in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Priming:
-
After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: LDH Release Assay for Pyroptosis
-
Experimental Setup:
-
Follow the same cell culture, differentiation, priming, inhibitor treatment, and activation steps as in the IL-1β release assay.
-
-
Sample Collection:
-
After the activation step, centrifuge the plate.
-
Collect the supernatant for LDH measurement.
-
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit.[10][14][15][16]
-
Follow the manufacturer's protocol to measure the amount of LDH released into the supernatant.
-
Include controls for spontaneous LDH release (vehicle-treated, non-activated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity based on the LDH levels in your experimental samples relative to the controls.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | Highly potent inhibitor of NLRP3 activation | TargetMol [targetmol.com]
- 2. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering NLRP3 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Optimizing BAL-0028 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BAL-0028 to effectively inhibit the NLRP3 inflammasome while avoiding potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the human NLRP3 inflammasome.[1][2][3] It functions by binding directly to the NACHT domain of the NLRP3 protein, which is a critical step in the assembly and activation of the inflammasome complex.[3][4][5] This binding prevents NLRP3 oligomerization and subsequent downstream events, including the release of pro-inflammatory cytokines IL-1β and IL-18, and pyroptotic cell death.[4]
Q2: Does this compound exhibit cytotoxicity at its effective concentrations?
A2: Studies have shown that this compound is not cytotoxic at concentrations that effectively inhibit the NLRP3 inflammasome.[6][7] In human monocytic THP-1 cells, this compound did not increase lactate dehydrogenase (LDH) release or reduce cell viability.[6][7]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound for NLRP3 inhibition is in the nanomolar range.[4][5] For example, in THP-1 macrophage-like cells stimulated with LPS and nigericin, this compound inhibited IL-1β release with an IC50 of 57.5 nM.[8] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.
Q4: How does the potency of this compound compare to other NLRP3 inhibitors like MCC950?
A4: this compound has a distinct mechanism of action and binding site compared to MCC950.[3][5] While both are potent NLRP3 inhibitors, their relative potency can differ depending on the specific cell type and stimulus used.[9] For instance, in some assays, MCC950 may show a lower IC50 than this compound.[8]
Q5: Is this compound effective against mutant NLRP3 associated with autoinflammatory diseases?
A5: Yes, a key advantage of this compound is its ability to inhibit certain hyperactive NLRP3 mutations associated with autoinflammatory diseases more potently than MCC950.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death or reduced viability observed after this compound treatment. | 1. Concentration of this compound is too high for the specific cell line. 2. Off-target effects at high concentrations. 3. Suboptimal cell culture conditions. | 1. Perform a dose-response curve to determine the IC50 for NLRP3 inhibition and a parallel cytotoxicity assay (e.g., LDH or MTT) to identify the maximum non-toxic concentration. 2. Use the lowest effective concentration of this compound. 3. Ensure cells are healthy and not stressed before treatment. |
| Inconsistent inhibition of NLRP3 activity. | 1. Improper dissolution or storage of this compound. 2. Variation in cell density or stimulation conditions. 3. Use of non-human or non-primate cell lines. | 1. This compound is soluble in DMSO.[1] Prepare fresh dilutions from a stock solution for each experiment. Store the stock solution as recommended by the supplier. 2. Standardize cell seeding density and the concentration and timing of NLRP3 activators (e.g., LPS, nigericin, ATP). 3. This compound is highly specific for human and primate NLRP3 and is a poor inhibitor of mouse NLRP3.[2][3][5] Ensure you are using an appropriate cell system. |
| High background signal in cytotoxicity assays. | 1. Mechanical stress on cells during handling. 2. Contamination of cell cultures. 3. Interference of this compound with the assay components. | 1. Handle cells gently, especially during media changes and reagent addition. 2. Regularly check for and address any microbial contamination. 3. Run a vehicle control (DMSO) and a compound-only control (this compound in media without cells) to check for assay interference. |
Data Presentation
Table 1: Summary of this compound IC50 Values for IL-1β Release Inhibition
| Cell Type | Stimulus | This compound IC50 (nM) | Reference |
| THP-1 (PMA-differentiated) | LPS + Nigericin | 57.5 | [8] |
| THP-1 (PMA-differentiated) | LPS + ATP | In the nanomolar range | [5] |
| THP-1 (PMA-differentiated) | LPS + MSU | In the nanomolar range | [5] |
| Primary Human Monocytes | LPS + Nigericin | In the nanomolar range | [9] |
| iPSC-derived Microglia | LPS + Nigericin | In the nanomolar range | [9] |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | In the nanomolar range | [9] |
| iPSC-derived Macrophages (iMacs) | LPS + Nigericin | In the nanomolar range | [9] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Assay | Concentration Range Tested | Observation | Reference |
| THP-1 (PMA-differentiated) | LDH Release | Up to 10 µM | No increase in LDH release | [6][7] |
| THP-1 (PMA-differentiated) | Cell Viability (CellTiter-Blue) | Up to 10 µM | No reduction in cell viability | [6][7] |
| iPSC-derived Macrophages (iMacs) | LDH Release | Dose-dependent inhibition of NLRP3-induced LDH release | No inherent cytotoxicity | [6][7] |
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic this compound Concentration
This protocol outlines a method to simultaneously determine the efficacy (NLRP3 inhibition) and cytotoxicity of a range of this compound concentrations.
1. Cell Seeding:
-
Plate your human or primate cells (e.g., THP-1, HMDMs) in a 96-well plate at a density optimized for your specific cell type and assay duration.
-
For THP-1 cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in your cell culture medium. Recommended starting range: 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Pre-incubate the cells with this compound for 1-2 hours.
3. NLRP3 Inflammasome Activation:
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.
-
Induce NLRP3 activation with a second stimulus such as Nigericin (e.g., 5 µM), ATP (e.g., 5 mM), or MSU crystals (e.g., 150 µg/mL).
4. Sample Collection and Analysis:
-
After the appropriate incubation time (typically 1-6 hours post-activation), centrifuge the plate.
-
Collect the supernatant for measurement of IL-1β release (ELISA) and LDH release (LDH assay).
-
The remaining cells can be used to assess cell viability using an MTT or CellTiter-Glo assay.
5. Data Analysis:
-
Efficacy: Plot the IL-1β concentration against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cytotoxicity: Plot the percentage of LDH release or cell viability against the log of this compound concentration. The highest concentration that does not cause a significant increase in LDH or decrease in viability is considered the maximum non-toxic concentration.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the supernatant.
1. Reagents:
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis Buffer (provided with the kit or 1% Triton X-100 in PBS).
2. Procedure:
-
Following the experimental treatment as described in Protocol 1, centrifuge the 96-well plate.
-
Transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare a maximum LDH release control by adding Lysis Buffer to untreated control wells and incubating for 15-30 minutes before centrifugation.
-
Add the LDH reaction mixture from the kit to all wells containing supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (usually 15-30 minutes).
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
3. Calculation:
-
Percent Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
Visualizations
Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.
Caption: Experimental workflow for determining efficacy and cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BAL-0028 and Plasma Protein Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAL-0028. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the impact of plasma protein binding on this compound activity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our whole blood assays compared to cellular assays. Is this a known issue?
A1: Yes, a decrease in the potency of this compound in the presence of plasma is an expected phenomenon. This is due to the high affinity of this compound for plasma proteins. Only the unbound, or "free," fraction of the drug is available to interact with its target, the NLRP3 inflammasome. When this compound is in a complex biological matrix like whole blood or plasma, a significant portion becomes bound to proteins such as albumin, reducing the concentration of the free, active compound. In a whole blood NLRP3 assay, a decrease in potency of this compound has been observed due to plasma protein binding.[1]
Q2: What is the extent of plasma protein binding of this compound?
A2: this compound exhibits very high plasma protein binding. In studies with mouse plasma, this compound was found to be approximately 99.9% bound to plasma components.[1] While specific quantitative data for human plasma is not yet published, the observed decrease in potency in human whole blood assays suggests a similarly high level of binding.[1]
Q3: How does plasma protein binding affect the interpretation of IC50 values for this compound?
A3: The IC50 value of this compound will be significantly higher (indicating lower potency) in assays containing plasma or serum compared to assays conducted in protein-free buffer or with low protein concentrations. This "IC50 shift" is a direct consequence of plasma protein binding reducing the free fraction of this compound available to inhibit the NLRP3 inflammasome. It is crucial to consider the assay matrix when comparing IC50 values across different experiments. For instance, the IC50 of this compound for inhibiting NLRP3-dependent IL-1β release in THP-1 cells is 57.5 nM, while in a whole blood assay, a decrease in potency is noted.[1]
Q4: How can we experimentally determine the impact of plasma protein binding on this compound activity in our own assays?
A4: You can perform an IC50 shift assay. This involves determining the IC50 of this compound in your standard cell-based assay and comparing it to the IC50 obtained in the same assay but with the addition of varying concentrations of human serum albumin (HSA) or human plasma. A rightward shift in the dose-response curve and an increase in the IC50 value in the presence of plasma proteins will quantify the impact of binding.
Troubleshooting Guides
Problem: Inconsistent this compound activity in different batches of human plasma.
-
Possible Cause: Variability in the protein composition, particularly albumin and alpha-1-acid glycoprotein (AAG), between different plasma donors.
-
Troubleshooting Steps:
-
Source Pooled Plasma: Whenever possible, use pooled human plasma from multiple donors to average out individual variations.
-
Characterize Plasma: If using individual donor plasma, consider measuring the total protein and albumin concentration for each batch to identify potential sources of variability.
-
Use a Reference Compound: Include a control compound with known plasma protein binding characteristics in your experiments to assess the consistency of your plasma batches.
-
Problem: High variability in results from our in-house plasma protein binding assay.
-
Possible Cause: Technical issues with the experimental setup, such as improper membrane handling in equilibrium dialysis or non-specific binding to the apparatus.
-
Troubleshooting Steps:
-
Equilibrium Time: Ensure that the dialysis incubation time is sufficient for this compound to reach equilibrium. This can be determined by measuring the compound concentration in both chambers at multiple time points.
-
Membrane Integrity: Carefully inspect dialysis membranes for any tears or leaks before and after the experiment.
-
Non-Specific Binding: To account for non-specific binding to the apparatus, run a control experiment with this compound in buffer without plasma proteins.
-
pH Control: Maintain a physiological pH of 7.4 in the buffer throughout the experiment, as pH changes can alter protein conformation and drug binding.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's activity and plasma protein binding.
Table 1: In Vitro Activity of this compound
| Assay System | Stimulus | IC50 (nM) | Reference |
| THP-1 Cells | Nigericin | 57.5 | |
| THP-1 Cells | ATP | Nanomolar range | |
| THP-1 Cells | MSU Crystals | Nanomolar range | |
| Human Monocytes | Nigericin | Nanomolar range | |
| iPSC-derived Microglia | Nigericin | Nanomolar range | |
| HMDM | Nigericin | Nanomolar range | |
| iMacs | Nigericin | Nanomolar range | |
| Human Whole Blood | Nigericin | Potency decreased | [1] |
Table 2: Mouse Plasma Protein Binding of this compound
| Compound | Concentration (µM) | Unbound (%) | Bound (%) | Recovery (%) | Reference |
| This compound | 2 | 0.1 | 99.9 | Not Reported | [1][2] |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
This protocol is based on the widely accepted equilibrium dialysis method for determining the fraction of a compound bound to plasma proteins.
Materials:
-
This compound
-
Human plasma (pooled, frozen at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Incubator with shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare this compound Spiked Plasma: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the stock solution into the human plasma to achieve the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.
-
Set up the Dialysis Unit: Assemble the equilibrium dialysis apparatus according to the manufacturer's instructions.
-
Load Samples: Add the this compound spiked plasma to the plasma chamber and an equal volume of PBS to the buffer chamber of the dialysis unit.
-
Incubation: Seal the unit and incubate at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but should be optimized for this compound).
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method.
-
Calculations:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) * 100
-
Protocol 2: IC50 Shift Assay to Quantify the Impact of Plasma Protein Binding
This protocol allows for the direct measurement of the effect of plasma proteins on the inhibitory activity of this compound.
Materials:
-
Cell line for NLRP3 activity assay (e.g., THP-1 cells)
-
This compound
-
Human serum albumin (HSA) or human plasma
-
Assay buffer
-
Reagents for inducing and measuring NLRP3 activity (e.g., LPS, Nigericin, IL-1β ELISA kit)
Procedure:
-
Prepare two sets of this compound dilutions:
-
Set A: Serial dilutions of this compound in the standard assay buffer.
-
Set B: Serial dilutions of this compound in the assay buffer supplemented with a physiological concentration of HSA (e.g., 40 mg/mL) or a certain percentage of human plasma (e.g., 50%).
-
-
Perform NLRP3 Activity Assay:
-
Plate your cells and prime them with LPS as per your standard protocol.
-
Treat the cells with the serial dilutions of this compound from both Set A and Set B.
-
Induce NLRP3 inflammasome activation with Nigericin.
-
Incubate for the appropriate time.
-
-
Measure IL-1β Release: Collect the cell culture supernatants and measure the concentration of IL-1β using an ELISA kit.
-
Data Analysis:
-
For each set of dilutions (with and without plasma proteins), plot the IL-1β concentration against the log of the this compound concentration.
-
Fit a dose-response curve to each dataset to determine the IC50 value.
-
The "IC50 shift" is the ratio of the IC50 value obtained in the presence of plasma proteins to the IC50 value obtained in the absence of plasma proteins.
-
Visualizations
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Troubleshooting logic for inconsistent this compound activity in the presence of plasma.
References
Technical Support Center: BAL-0028 and its Use in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the NLRP3 inhibitor, BAL-0028, with a focus on addressing challenges related to its use in mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor efficacy of this compound in our wild-type mouse model of inflammation. Are there known issues with its pharmacokinetics?
A: The primary reason for the observed lack of efficacy of this compound in standard mouse models is not due to poor pharmacokinetics (i.e., absorption, distribution, metabolism, and excretion), but rather a pharmacodynamic issue related to species-specific activity. This compound is a potent inhibitor of the human NLRP3 inflammasome but is a very poor inhibitor of the mouse NLRP3 inflammasome.[1] This high degree of species selectivity means that even at adequate exposure levels, this compound will not effectively engage the target in wild-type mice.
Q2: How significant is the difference in activity of this compound between human and mouse NLRP3?
A: The difference in potency is substantial. This compound inhibits human NLRP3 with a half-maximal inhibitory concentration (IC50) in the nanomolar range, while its IC50 for mouse NLRP3 is in the micromolar range, indicating a significant loss of potency.[1]
Summary of this compound In Vitro Potency
| Species | Assay System | IC50 |
| Human | THP-1 cells (LPS + nigericin) | 57.5 nM[1] |
| Mouse | J774A.1 cells (LPS + nigericin) | >6 µM[1] |
Q3: How can we study the in vivo effects of a human-specific NLRP3 inhibitor like this compound in mice?
A: There are two primary strategies to address the species-specificity of this compound in vivo:
-
Use of Humanized NLRP3 Mice: The most effective approach is to use a genetically modified mouse model that expresses the human NLRP3 gene.[1] This allows for the direct evaluation of the compound's effect on its intended human target in an in vivo setting.
-
Use of a Structurally Related Analog with Improved Mouse Activity: While not the case for this compound itself, in some drug development programs, analogs with cross-reactivity against the mouse target are synthesized for preclinical in vivo studies. However, for this compound, the focus has been on using humanized models.
Q4: We have access to humanized NLRP3 mice. Is this compound suitable for in vivo studies, and are there any recommended analogs?
A: For in vivo studies in humanized NLRP3 mice, a derivative of this compound, designated BAL-0598 , was developed. BAL-0598 was engineered to have improved pharmacokinetic properties, specifically lower plasma protein binding in mice, making it more suitable for in vivo administration.[1]
Q5: Do you have any pharmacokinetic data for BAL-0598 in mice?
A: While a complete pharmacokinetic profile with parameters such as Tmax, half-life, and bioavailability is not publicly available in a tabulated format, studies have reported total plasma concentrations of BAL-0598 in mice following oral gavage. The data indicates a dose-dependent increase in plasma exposure.
Total Plasma Concentration of BAL-0598 in Mice After Oral Gavage
| Oral Dose (mg/kg) | Mean Plasma Concentration (ng/mL) ± SD |
| 1 | Data not explicitly provided |
| 3 | Data not explicitly provided |
| 10 | Data not explicitly provided |
| 30 | Data not explicitly provided |
Note: While a graph is available in the source literature, specific mean and SD values are not provided in a table. Researchers should refer to the primary literature for graphical representations of dose-response.
Q6: What is a typical experimental setup for evaluating BAL-0598 in a mouse model of NLRP3-driven inflammation?
A: A commonly used model is the LPS and ATP-induced peritonitis model in humanized NLRP3 mice. This model mimics a sterile inflammatory response that is dependent on NLRP3 activation. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Peritonitis Model
This protocol is adapted from studies evaluating NLRP3 inhibitors in humanized mice.
1. Animal Model:
-
Humanized NLRP3 mice (e.g., 129S6 background with the murine Nlrp3 locus replaced by the human NLRP3 gene).
-
Age- and sex-matched animals should be used.
2. Compound Administration:
-
Formulation: Prepare BAL-0598 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer BAL-0598 or vehicle via oral gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
3. Induction of Peritonitis:
-
One hour after compound administration, inject lipopolysaccharide (LPS) intraperitoneally (i.p.) at a concentration of 25 mg/kg to prime the NLRP3 inflammasome.
-
Two hours after the LPS injection, administer adenosine triphosphate (ATP) i.p. at a concentration of 30 mg/kg to activate the NLRP3 inflammasome.
4. Sample Collection:
-
Thirty minutes after the ATP injection, euthanize the mice.
-
Collect peritoneal lavage fluid (PLF) by washing the peritoneal cavity with 5 mL of sterile phosphate-buffered saline (PBS).
-
Collect blood via cardiac puncture into EDTA-coated tubes for plasma preparation.
5. Bioanalysis:
-
Centrifuge the PLF to pellet cells and collect the supernatant.
-
Centrifuge the blood to separate plasma.
-
Measure IL-1β levels in the PLF supernatant using a validated ELISA kit.
-
Measure the concentration of BAL-0598 in the plasma using a validated LC-MS/MS method (see Protocol 2).
Protocol 2: Bioanalytical Method for BAL-0598 in Mouse Plasma (General Guideline)
A specific validated LC-MS/MS method for BAL-0598 is not publicly detailed. The following is a general protocol that can be adapted.
1. Sample Preparation:
-
To 50 µL of mouse plasma, add an internal standard (a structurally similar molecule not present in the sample).
-
Perform a protein precipitation step by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for BAL-0598 and the internal standard.
3. Quantification:
-
Generate a standard curve by spiking known concentrations of BAL-0598 into blank mouse plasma and processing as described above.
-
Quantify the concentration of BAL-0598 in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound/BAL-0598.
Caption: Experimental workflow for in vivo efficacy testing of BAL-0598 in a mouse peritonitis model.
References
issues with BAL-0028 solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of BAL-0028 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Solubility Issues
Issue: Precipitation Observed After Diluting DMSO Stock Solution in Aqueous Buffer
This is the most common issue encountered with this compound due to its low aqueous solubility.[1]
-
Possible Cause 1: High Final Concentration of this compound. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration of this compound. Determine the optimal concentration through a dilution series to identify the highest achievable concentration without precipitation.
-
-
Possible Cause 2: Insufficient Co-solvent or Surfactant. Aqueous buffers alone are not sufficient to maintain this compound in solution.
-
Solution: Incorporate co-solvents and/or surfactants in your final aqueous solution. For in vivo studies, formulations often include PEG300 and Tween 80.[1] For in vitro assays, ensure the final concentration of DMSO is kept as low as possible while still maintaining solubility, and consider the use of a non-ionic surfactant like Tween 80.
-
-
Possible Cause 3: Low Temperature of Aqueous Buffer. The solubility of many compounds, including this compound, can be temperature-dependent.
-
Solution: Gently warm the aqueous buffer to room temperature or 37°C before adding the this compound stock solution. However, be mindful of the compound's stability at elevated temperatures for extended periods.
-
-
Possible Cause 4: pH of the Aqueous Buffer. The pH of the solution can influence the solubility of a compound.
-
Solution: Test the solubility of this compound in a range of physiologically relevant pH buffers (e.g., pH 6.5-7.5) to determine the optimal pH for your experiment.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, with a reported solubility of 81 mg/mL (200.76 mM).[1] Ethanol can also be used, but the solubility is lower at 20 mg/mL.[1]
2. Is this compound soluble in water or PBS?
No, this compound is reported to be insoluble in water.[1] Therefore, it will also have very poor solubility in standard phosphate-buffered saline (PBS). Direct dissolution in aqueous buffers will likely result in precipitation.
3. How can I prepare a working solution of this compound for my in vitro cell-based assay?
To prepare a working solution for an in vitro assay, you will need to dilute your DMSO stock solution into your cell culture medium. To avoid precipitation, it is crucial to keep the final DMSO concentration low (typically ≤0.5%) and to add the stock solution to the medium with vigorous mixing. If precipitation still occurs, consider using a formulation with a small percentage of a surfactant like Tween 80.
4. What is a recommended formulation for in vivo studies?
A reported formulation for injection consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] For oral administration, a homogeneous suspension can be made in CMC-Na.[1]
5. How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year).[1] For short-term storage, -20°C is suitable for up to one month.[1]
Quantitative Data Summary
| Solvent/Formulation | Solubility/Concentration | Reference |
| DMSO | 81 mg/mL (200.76 mM) | [1] |
| Ethanol | 20 mg/mL | [1] |
| Water | Insoluble | [1] |
| In Vivo Injection Formulation | Component Percentage | Reference |
| DMSO | 5% | [1] |
| PEG300 | 40% | [1] |
| Tween 80 | 5% | [1] |
| ddH2O | 50% | [1] |
| In Vivo Oral Formulation | Component | Reference |
| CMC-Na | To make a homogeneous suspension | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 403.45 g/mol )[1]
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium. It is critical to add the stock solution to the medium and not the other way around.
-
Mix immediately and thoroughly after each dilution step by pipetting or gentle vortexing to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤0.5%).
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the NLRP3 signaling pathway.
References
Technical Support Center: BAL-0028 & LPS Signaling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for BAL-0028 to interfere with Lipopolysaccharide (LPS) signaling.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with the LPS signaling pathway?
A: No, this compound does not significantly interfere with the initial stages of LPS signaling.[1][2] It is a potent and specific inhibitor of the NLRP3 inflammasome, which is a downstream component of the broader inflammatory response that can be initiated by LPS.[3][4][5][6]
Q2: How was the lack of interference with LPS signaling determined?
Q3: What is the specific mechanism of action of this compound?
A: this compound is a selective inhibitor of human NLRP3.[4][5][6] It binds directly to the NACHT domain of the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[3][4][5][6][7] This, in turn, blocks the release of pro-inflammatory cytokines IL-1β and IL-18 and prevents pyroptotic cell death.[4][5][6]
Q4: Can I use this compound in my experiments as a specific NLRP3 inhibitor without worrying about off-target effects on the TLR4 pathway?
A: Based on current data, this compound is highly selective for NLRP3 and does not appear to have off-target effects on the upstream LPS/TLR4 signaling pathway.[1][2] However, as with any inhibitor, it is always recommended to include appropriate controls in your experimental design to verify the specificity of its action in your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in TNF-α or IL-6 levels after this compound treatment in LPS-stimulated cells. | 1. High concentration of this compound leading to minor off-target effects on IL-6.[2]2. Cytotoxicity at very high concentrations.3. Experimental artifact or contamination. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for NLRP3 inhibition without affecting TNF-α/IL-6.2. Assess cell viability using an LDH assay or other cytotoxicity assays.[2]3. Review experimental protocol and ensure sterility. |
| No inhibition of IL-1β release in LPS-stimulated cells treated with this compound. | 1. The inflammatory response in your cell type may not be NLRP3-dependent.2. This compound is species-specific and is a poor inhibitor of mouse NLRP3.[4][5][6]3. Incorrect experimental setup (e.g., insufficient LPS priming). | 1. Confirm that your inflammatory stimulus activates the NLRP3 inflammasome in your specific cell line.2. Ensure you are using human or primate cells, or a humanized mouse model.[4][5][6]3. Verify that LPS priming is sufficient to induce NLRP3 expression. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against NLRP3 activation in various human cell types.
| Cell Type | Stimulus | IC50 of this compound (nM) |
| PMA-differentiated THP-1 cells | LPS + Nigericin | 57.5[1] |
| PMA-differentiated THP-1 cells | ATP | In the nanomolar range[6] |
| PMA-differentiated THP-1 cells | MSU | In the nanomolar range[6] |
| Primary human monocyte-derived macrophages | Nigericin | In the nanomolar range[1] |
| iPSC-derived macrophages | Nigericin | In the nanomolar range[1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the LPS signaling pathway and a typical experimental workflow for assessing the impact of this compound.
Caption: LPS signaling pathway and the point of this compound intervention.
Caption: Workflow for assessing this compound's effect on LPS-induced inflammation.
Experimental Protocols
Assessment of Inflammasome-Independent Cytokine Secretion
This protocol is designed to determine if this compound interferes with LPS-induced, inflammasome-independent cytokine production.
-
Cell Culture: Culture and differentiate human monocytic cells (e.g., THP-1) as per standard protocols.
-
Pre-treatment: Pre-incubate the differentiated cells with various concentrations of this compound or a vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the levels of TNF-α and IL-6 in this compound-treated cells to the vehicle-treated controls. A lack of significant reduction indicates no interference with LPS signaling.
NLRP3 Inflammasome Inhibition Assay
This protocol is used to confirm the inhibitory activity of this compound on the NLRP3 inflammasome.
-
Cell Culture: Culture and differentiate human monocytic cells (e.g., THP-1).
-
Pre-treatment: Pre-incubate the cells with this compound or a vehicle control for 1 hour.
-
LPS Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 expression.
-
NLRP3 Activation (Signal 2): Add an NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for the final 30-60 minutes of incubation.
-
Supernatant Collection: Collect the supernatant after centrifugation.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Data Analysis: A dose-dependent decrease in IL-1β levels in this compound-treated cells compared to the vehicle control confirms NLRP3 inhibition.
References
- 1. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
Technical Support Center: Determining BAL-0028 Cytotoxicity Using the LDH Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of BAL-0028 using the Lactate Dehydrogenase (LDH) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LDH cytotoxicity assay?
A1: The LDH cytotoxicity assay is a colorimetric method used to quantify cell death. It measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][2] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is directly proportional to the number of lysed cells.[1][2][3]
Q2: Is this compound expected to be cytotoxic?
A2: Based on current research, this compound is a potent and selective inhibitor of the human NLRP3 inflammasome and is not considered to be cytotoxic.[4][5][6] Studies have shown that it does not significantly increase LDH release or reduce cell viability in various cell types, including THP-1 macrophages.[4][5]
Q3: Why is it important to use controls in the LDH assay?
A3: Including proper controls is critical for accurate and reliable results.[7] The essential controls are:
-
Untreated Cells (Spontaneous LDH Release): Measures the baseline level of LDH released from healthy, untreated cells.[1]
-
Maximum LDH Release (Lysis Control): Cells are treated with a lysis buffer to induce 100% cell death, establishing the maximum possible LDH release.[1] This is used to calculate the percentage of cytotoxicity.
-
Culture Medium Background: Measures the intrinsic LDH activity in the cell culture medium, which can be influenced by components like fetal bovine serum (FBS).[1][8]
-
Vehicle Control: Cells are treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any potential effects of the solvent itself.
Q4: Can the serum in the cell culture medium affect the assay?
A4: Yes, animal serum used to supplement culture media can contain endogenous LDH, leading to high background absorbance.[2][8][9] It is recommended to use a low concentration of serum (1-5%) or, if possible, a serum-free medium during the assay.[2][9]
Q5: What is the optimal wavelength for measuring the formazan product?
A5: The absorbance of the resulting formazan product should be measured at approximately 490 nm.[1][2][10][11] A reference wavelength, typically around 680 nm, should also be measured to subtract background absorbance from the instrument.[9][11][12]
Experimental Protocol and Data Presentation
Detailed Methodology for LDH Assay with this compound
This protocol is designed for a 96-well plate format.
1. Cell Seeding:
-
Plate cells at an optimal density in a 96-well flat-bottom plate. The optimal cell number should be determined in a preliminary experiment to ensure the LDH signal is within the linear range of the assay.[9][11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
2. Preparation of Controls and this compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to prepare a vehicle control using the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated and maximum release controls) to the respective wells.
-
For the Maximum LDH Release control wells, add 10 µL of 10X Lysis Buffer.[11]
-
For the Spontaneous LDH Release (untreated) control wells, add 10 µL of sterile, ultrapure water.[11]
-
Set up Culture Medium Background control wells containing only the culture medium.[1]
3. Incubation:
-
Incubate the plate for the desired treatment duration at 37°C in a 5% CO2 incubator.
4. LDH Reaction:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate with an assay buffer.[11]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9][11]
5. Measurement:
-
Add 50 µL of stop solution to each well to terminate the reaction.[9][11]
-
Gently tap the plate to mix and remove any air bubbles.
-
Measure the absorbance at 490 nm and 680 nm using a microplate reader.[9][11]
6. Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm value for each well to correct for background.[11]
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Summary of Quantitative Data
| Compound | Target | IC50 | Cytotoxicity (LDH Release) | Cell Type | Reference |
| This compound | Human NLRP3 | 57.5 nM (Nigericin-induced) | Not cytotoxic | THP-1 | [4] |
| This compound | Human NLRP3 | 25 nM | Not cytotoxic | Not specified | [13] |
| This compound | Human NLRP3 | 14.7 nM (in humanized mouse cells) | Inhibits LDH release | 129S6-human promoter NLRP3 iBMDM | [5][14] |
| MCC950 (Control) | NLRP3 | 14.3 nM (Nigericin-induced) | Potently blocks LDH release | THP-1 / Mouse BMDM | [4][15] |
Visual Guides
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity via LDH assay.
This compound Signaling Pathway
Caption: this compound inhibits NLRP3, blocking pyroptosis and LDH release.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Absorbance | 1. High inherent LDH activity in the culture medium serum.[2][9] 2. Phenol red in the medium.[8] 3. Contamination of reagents or culture. | 1. Reduce serum concentration to 1-5% or use serum-free medium for the assay.[2][9] 2. Use phenol red-free medium for the assay.[8] 3. Use sterile techniques and fresh reagents. |
| High Spontaneous Release | 1. Cell density is too high, leading to cell death from nutrient depletion.[2] 2. Overly vigorous pipetting during cell plating or reagent addition.[2][9] 3. Cells are unhealthy or have been cultured for too many passages. | 1. Optimize cell seeding density in a preliminary experiment.[2] 2. Handle cells gently; avoid excessive force when pipetting.[9] 3. Use cells at a lower passage number and ensure they are healthy before starting the experiment. |
| Low or No Signal | 1. Cell density is too low.[2][10] 2. Incubation time for the LDH reaction is too short.[10] 3. The test compound (this compound) or media components are inhibiting LDH activity.[10] | 1. Increase the cell seeding density.[10] 2. Optimize the incubation time for the LDH reaction; ensure it is at least 30 minutes.[10] 3. Test for potential LDH inhibition by running a control with purified LDH. |
| High Variability Between Replicates | 1. Inconsistent cell seeding in wells. 2. Presence of air bubbles in the wells during absorbance reading.[1][9] 3. Inaccurate pipetting of reagents or supernatant. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Carefully inspect wells before reading and remove any bubbles with a sterile needle.[1][9] 3. Use calibrated pipettes and be precise during all liquid handling steps. |
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. drmillett.com [drmillett.com]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. bnonews.com [bnonews.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
stability of BAL-0028 in cell culture media over time
This technical support resource provides guidance on the stability of BAL-0028 in cell culture media. As a critical aspect of experimental design, understanding the stability of a compound in your specific in vitro system is essential for accurate and reproducible results.
Disclaimer: Publicly available data on the specific stability of this compound in various cell culture media is limited. The following information provides a general framework, a detailed protocol to determine stability in your system, and illustrative data.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: The stability of this compound in cell culture media has not been extensively reported in public literature. The stability of any small molecule in solution is dependent on various factors, including the composition of the media, pH, temperature, and the presence of cellular components. For aqueous solutions, it is generally recommended to prepare them fresh. Stock solutions in DMSO are more stable, with recommendations of storage at -80°C for up to a year and -20°C for up to a month.[1][2] However, once diluted into aqueous cell culture media, the stability is expected to decrease. We strongly recommend determining the stability of this compound in your specific experimental conditions.
Q2: What factors can affect the stability of this compound in my cell culture experiments?
A2: Several factors can influence the stability of this compound in your cell culture setup:
-
Media Composition: Components in the media, such as serum proteins, can potentially bind to or degrade the compound.
-
pH of the Media: The pH of the culture media can affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C will accelerate the degradation of many small molecules compared to storage at lower temperatures.
-
Enzymatic Degradation: If cells are present, cellular enzymes released into the media could metabolize or degrade this compound.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of this compound solutions to light.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For optimal results, we recommend the following:
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[1][2]
-
Working Solutions: On the day of the experiment, dilute the DMSO stock solution directly into your pre-warmed cell culture media to the final desired concentration. Use this working solution immediately.[1]
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
Milli-Q or other high-purity water
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the 10 mM stock solution into your complete cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the 10 µM working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample as described below.
-
Place the remaining samples in a 37°C incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove an aliquot of the incubated solution.
-
Protein Precipitation/Extraction: To 100 µL of the media sample, add 200 µL of cold acetonitrile (ACN). This will precipitate the proteins from the serum in the media.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis by HPLC/LC-MS:
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The T=0 sample will serve as the 100% reference.
-
Calculate the percentage of this compound remaining at each subsequent time point relative to the T=0 sample.
-
Illustrative Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time Point (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 98.2 ± 1.5 |
| 4 | 95.6 ± 2.1 |
| 8 | 89.3 ± 3.4 |
| 24 | 75.1 ± 4.8 |
| 48 | 58.9 ± 5.2 |
Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time Point (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 97.5 ± 1.8 |
| 4 | 94.2 ± 2.5 |
| 8 | 87.9 ± 3.9 |
| 24 | 72.4 ± 5.1 |
| 48 | 55.3 ± 6.3 |
Troubleshooting Guide
Q4: I am seeing rapid degradation of this compound in my stability assay. What could be the cause?
A4: Rapid degradation could be due to several factors:
-
Chemical Instability: The compound may be inherently unstable in aqueous media at 37°C.
-
Enzymatic Degradation: If you are performing the assay in the presence of cells, or with media conditioned by cells, cellular enzymes could be degrading the compound. Consider performing the stability assay in cell-free media as a control.
-
Adsorption to Plasticware: Some compounds can adsorb to the surface of plastic tubes or plates. Using low-protein-binding plasticware may help mitigate this.
Q5: My results are highly variable between replicates. How can I improve the reproducibility of my stability assay?
A5: To improve reproducibility, ensure the following:
-
Homogeneous Solutions: Thoroughly mix your stock and working solutions.
-
Accurate Pipetting: Use calibrated pipettes and proper technique.
-
Consistent Sample Processing: Treat all samples identically during the extraction and analysis steps.
-
Control for Evaporation: Ensure your tubes or plates are well-sealed during incubation to prevent evaporation, which would concentrate the compound.
Q6: Can I perform the stability assay in the presence of cells?
A6: Yes, performing the stability assay in the presence of your specific cell line is highly recommended as it will provide the most accurate reflection of the compound's stability in your experimental setup. The protocol can be adapted to include a cell monolayer in the culture vessel. When processing the samples, you would collect the supernatant (media) for analysis.
Visualizations
Caption: Workflow for assessing this compound stability.
References
why BAL-0028 is inactive in mouse and rat cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the species-specific activity of BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: Why is this compound inactive in mouse and rat cells?
A1: this compound exhibits high potency and selectivity for human and primate NLRP3 inflammasomes but is a poor inhibitor of NLRP3 in rodent species such as mice and rats.[1][2][3][4][5] This species-specific inactivity is attributed to inherent structural differences in the NLRP3 protein between primates and other mammals.[6] this compound targets the NACHT domain of NLRP3, and variations in the amino acid sequence within this domain in mouse and rat NLRP3 likely prevent effective binding of the inhibitor.[2][3][7][8]
Q2: How was the species specificity of this compound confirmed?
A2: The species specificity of this compound was confirmed through experiments using humanized NLRP3 mice. These mice are genetically engineered to express human NLRP3. In cells derived from these mice, this compound effectively inhibited NLRP3 activation, demonstrating that the compound is active when its human protein target is present, even within a mouse cell.[2][4][5][6][9] In contrast, this compound showed no significant activity in cells from wild-type mice that express the endogenous mouse NLRP3.[4]
Q3: Does this compound's mechanism of action differ from other NLRP3 inhibitors like MCC950?
A3: Yes, this compound has a novel mechanism of action distinct from MCC950.[2][7] While both compounds bind to the NACHT domain of NLRP3, they do so at different sites.[1][2][3][7][8] Notably, unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a different mode of preventing inflammasome activation.[7]
Q4: Is this compound active against other inflammasomes?
A4: No, this compound is highly specific for the NLRP3 inflammasome. It does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1 at concentrations where it potently inhibits NLRP3.[4][6][10]
Troubleshooting Guide
Issue: No inhibition of IL-1β release observed in my mouse or rat cell line after treatment with this compound.
-
Cause: This is the expected outcome. This compound is known to be inactive against mouse and rat NLRP3.
-
Recommendation:
-
Confirm that your experimental setup is appropriate for NLRP3 inflammasome activation (e.g., proper priming with LPS and activation with nigericin or ATP).
-
To study the effects of this compound in a rodent model, it is necessary to use humanized NLRP3 mice.[2][4][5]
-
If you are working with mouse or rat cells, consider using an NLRP3 inhibitor with known activity in these species, such as MCC950.[4][7]
-
Issue: Unexpected cytotoxicity observed in my cell-based assay with this compound.
-
Cause: While this compound is a specific NLRP3 inhibitor, high concentrations or off-target effects could potentially lead to cytotoxicity.
-
Recommendation:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type.
-
Include appropriate controls, such as vehicle-only treated cells, to accurately assess cytotoxicity.
-
Measure lactate dehydrogenase (LDH) release as a marker for pyroptosis and general cell death to distinguish between NLRP3-mediated cell death and non-specific cytotoxicity.[4]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and MCC950 on NLRP3-dependent IL-1β release in various species.
| Species | Cell Type | This compound IC₅₀ | MCC950 IC₅₀ |
| Human | THP-1 | 57.5 nM | 14.3 nM |
| Primary Monocytes | Nanomolar range | Nanomolar range | |
| iPSC-derived Microglia | Equiponent to MCC950 | Equiponent to this compound | |
| Mouse | J774A.1 Macrophages | >6 µM | 5.3 nM |
| Wild-Type BMDM | No significant inhibition | Potent inhibition | |
| Humanized Mouse | NLRP3 iBMDM | 14.7 nM | Potent inhibition |
| Rat | PBMCs | No inhibition | Potent inhibition |
| Rabbit | PBMCs | No inhibition | Potent inhibition |
| Dog | CD14+ Monocytes | No inhibition | Potent inhibition |
| African Green Monkey | PBMCs | Similar to human cells | Not reported |
| Cynomolgus Monkey | CD14+ Monocytes | Similar to human cells | Not reported |
Data compiled from multiple sources.[3][4][6]
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of its inhibition by this compound.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary macrophages
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
MCC950 (as a positive control)
-
DMSO (vehicle control)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, MCC950, or DMSO for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure LDH release in the supernatant using a cytotoxicity assay kit to assess pyroptosis and cell viability.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Activity
Caption: Workflow for assessing the in-vitro efficacy of this compound.
Troubleshooting Logic for this compound Inactivity in Rodent Cells
Caption: Troubleshooting logic for the observed inactivity of this compound in rodent cells.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 8. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 10. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
Validation & Comparative
A Head-to-Head Comparison of BAL-0028 and CY-09: Two Distinct NLRP3 Inflammasome Inhibitors
A Comprehensive Guide for Researchers and Drug Developers
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and age-related diseases. Its aberrant activation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, non-alcoholic steatohepatitis (NASH), and neurodegenerative diseases. In the quest for potent and specific NLRP3 inhibitors, two small molecules, BAL-0028 and CY-09, have garnered significant attention. This guide provides a detailed comparison of their mechanisms of action, potency, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | CY-09 |
| Mechanism of Action | Binds to the NACHT domain at a site distinct from the MCC950-binding pocket; does not inhibit NLRP3 ATPase activity. | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain and inhibits its ATPase activity. |
| Binding Affinity (Kd) | 104-123 nM | ~500 nM |
| Potency (IC50) | 25 nM (undisclosed assay); 57.5 nM (in LPS and nigericin-stimulated THP-1 cells) | Dose-dependent inhibition at 1-10 µM in LPS-primed BMDMs. |
| Species Selectivity | Human and primate specific; poor inhibitor of mouse NLRP3. | Active in mouse models. |
| Reversibility | Reversible | Information not available |
Mechanism of Action: Two Paths to NLRP3 Inhibition
This compound and CY-09 employ distinct strategies to block NLRP3 inflammasome activation. CY-09 functions as a direct inhibitor of the NLRP3 ATPase activity.[1] By binding to the ATP-binding motif within the NACHT domain, it prevents the hydrolysis of ATP, a critical step for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[1][2]
In contrast, this compound, while also binding to the NACHT domain, does so at a location separate from the binding site of the well-known inhibitor MCC950 and does not affect the ATPase activity of NLRP3.[3][4] Its mechanism, therefore, lies in preventing conformational changes or protein-protein interactions necessary for inflammasome activation, downstream of ATP hydrolysis. This presents a novel modality for NLRP3 inhibition.
dot
Caption: NLRP3 inflammasome activation pathway and points of inhibition for this compound and CY-09.
Quantitative Comparison of In Vitro Efficacy
Direct comparison of this compound and CY-09 is challenging due to the lack of head-to-head studies. The following tables summarize data from independent publications.
Table 1: Potency of this compound and CY-09
| Inhibitor | Assay Type | Cell Type | Stimulus | IC50 / Effective Concentration | Reference |
| This compound | IL-1β Release | THP-1 | LPS + Nigericin | 57.5 nM | [5] |
| This compound | IL-1β Release | THP-1 | LPS + ATP | Nanomolar range | [6] |
| This compound | IL-1β Release | THP-1 | LPS + MSU | Nanomolar range | [6] |
| This compound | Undisclosed | Undisclosed | Undisclosed | 25 nM | [7] |
| CY-09 | Caspase-1 Activation & IL-1β Secretion | LPS-primed BMDMs | MSU, Nigericin, ATP | 1-10 µM | [2][8] |
Table 2: Binding Affinity of this compound and CY-09
| Inhibitor | Target | Method | Binding Affinity (Kd) | Reference |
| This compound | NLRP3 NACHT domain | Surface Plasmon Resonance (SPR) | 104-123 nM | [7] |
| This compound | NLRP3 NACHT domain | Binding Assays | 96 nM | [5] |
| CY-09 | GFP-NLRP3 | Microscale Thermophoresis (MST) | ~500 nM | [1] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of this compound and CY-09.
NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)
This assay is fundamental to assessing the inhibitory potential of compounds on the NLRP3 inflammasome.
-
Cell Culture and Priming:
-
Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or CY-09) for a specified duration.
-
-
NLRP3 Activation:
-
The NLRP3 inflammasome is activated by a second stimulus, such as:
-
Nigericin: A pore-forming toxin that induces potassium efflux.
-
ATP: Activates the P2X7 receptor, leading to potassium efflux.
-
Monosodium urate (MSU) crystals: Particulate matter that can trigger lysosomal destabilization.
-
-
-
Quantification of IL-1β:
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor that reduces IL-1β secretion by 50%, is calculated.
-
dot
Caption: Workflow for an in vitro NLRP3 inflammasome inhibition assay.
NLRP3 ATPase Activity Assay
This biochemical assay is crucial for inhibitors like CY-09 that target the enzyme function of NLRP3.
-
Protein Purification:
-
Recombinant NLRP3 protein is expressed and purified.
-
-
Assay Reaction:
-
The purified NLRP3 is incubated with ATP in the presence of varying concentrations of the inhibitor.
-
-
Detection of ATP Hydrolysis:
-
The amount of ADP produced or the remaining ATP is quantified using commercially available kits (e.g., luminescence-based assays).
-
-
Data Analysis:
-
The inhibitory effect of the compound on NLRP3's ATPase activity is determined.
-
Binding Affinity Assays (SPR and MST)
These techniques are used to measure the direct interaction between the inhibitor and the NLRP3 protein.
-
Surface Plasmon Resonance (SPR):
-
Purified NLRP3 protein is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip.
-
The binding and dissociation of the inhibitor to NLRP3 are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (ka) and dissociation (kd) rate constants are used to calculate the dissociation constant (Kd).
-
-
Microscale Thermophoresis (MST):
-
A fluorescently labeled NLRP3 protein is mixed with varying concentrations of the inhibitor.
-
The mixture is subjected to a microscopic temperature gradient.
-
The movement of the fluorescently labeled protein along this gradient, which changes upon binding to the inhibitor, is measured.
-
The Kd is determined by plotting the change in thermophoresis against the inhibitor concentration.
-
In Vivo Studies
-
CY-09: Has demonstrated therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[1] It has also been shown to suppress MSU-induced peritonitis in mice.[2]
-
This compound: Due to its poor activity against mouse NLRP3, in vivo studies have been conducted with a derivative, BAL-0598, in humanized NLRP3 mice.[3] In a peritonitis model, BAL-0598 was shown to inhibit NLRP3 activation.[3]
Summary and Conclusion
This compound and CY-09 represent two distinct and valuable classes of NLRP3 inhibitors.
-
CY-09 is a direct inhibitor of NLRP3's essential ATPase activity and has proven efficacy in various mouse models of inflammatory diseases. Its micromolar effective concentration in cellular assays, however, may be a consideration for some applications.
-
This compound is a highly potent, nanomolar inhibitor with a novel mechanism of action that does not involve the inhibition of ATPase activity. Its specificity for human and primate NLRP3 makes it an excellent tool for studies using human cells and for translational research, although it requires the use of humanized mouse models for in vivo validation.
The choice between this compound and CY-09 will depend on the specific research question, the experimental system (human vs. mouse), and the desired mechanism of inhibition. Both compounds are powerful tools that will undoubtedly contribute to a deeper understanding of the role of the NLRP3 inflammasome in health and disease and pave the way for novel therapeutic strategies.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
BAL-0028: A Novel NLRP3 Inflammasome Inhibitor Validated by ASC Speck Formation Assay
A Comparative Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the release of pro-inflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide provides an objective comparison of a novel NLRP3 inhibitor, BAL-0028, with the well-established inhibitor MCC950, focusing on their validation using the critical upstream readout of inflammasome activation: the Apoptosis-associated speck-like protein containing a CARD (ASC) speck formation assay.
Performance Comparison of NLRP3 Inhibitors on ASC Speck Formation
The inhibitory capacity of this compound on NLRP3 inflammasome activation was directly compared to MCC950 by quantifying the dose-dependent reduction in ASC speck formation in cellular assays. The data presented below is derived from studies in PMA-differentiated THP-1 cells expressing ASC-GFP and HEK293T cells expressing ASC-BFP and human NLRP3.
| Inhibitor | Cell Line | Assay Method | Concentration | % Inhibition of ASC Specks (approx.) |
| This compound | THP-1 ASC-GFP | Fluorescence Microscopy | 500 nM | ~ 75% |
| 100 nM | ~ 50% | |||
| 10 nM | ~ 25% | |||
| MCC950 | THP-1 ASC-GFP | Fluorescence Microscopy | 500 nM | ~ 95% |
| 100 nM | ~ 80% | |||
| 10 nM | ~ 60% | |||
| This compound | HEK293T ASC-BFP + NLRP3 | Flow Cytometry | 500 nM | ~ 80% |
| MCC950 | HEK293T ASC-BFP + NLRP3 | Flow Cytometry | 500 nM | ~ 90% |
Note: The percentage of inhibition is estimated from graphical data presented in Wilhelmsen, K. et al. (2025)[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ASC Speck Formation Assay via Fluorescence Microscopy
This protocol is adapted for use with PMA-differentiated THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
Cell Culture and Differentiation:
-
Culture THP-1 ASC-GFP cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells in a 96-well imaging plate at a density of 5 x 10^4 cells/well.
-
Induce differentiation into a macrophage-like phenotype by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Inhibitor Treatment and Inflammasome Priming:
-
Following differentiation, replace the medium with fresh RPMI-1640.
-
Add this compound or MCC950 at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 3 hours at 37°C.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks (visible as bright, distinct fluorescent puncta) relative to the total number of cells (DAPI-stained nuclei).
-
ASC Speck Formation Assay via Flow Cytometry
This protocol is suitable for HEK293T cells engineered to express ASC-BFP and an inducible NLRP3.
-
Cell Culture and Transfection/Induction:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding ASC-BFP and a doxycycline-inducible human NLRP3. Alternatively, use a stable cell line.
-
Induce NLRP3 expression by treating with doxycycline for 24 hours.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-treat the cells with varying concentrations of this compound or MCC950 for 1 hour.
-
Activate the NLRP3 inflammasome with 10 µM Nigericin for 1 hour.
-
-
Sample Preparation and Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Analyze the cells on a flow cytometer capable of detecting the BFP signal.
-
Gate on single cells and quantify the population of cells exhibiting a high BFP signal intensity, which corresponds to ASC speck formation.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for the ASC speck formation assay.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: ASC Speck Formation Assay Workflow.
References
Confirming the Selective Inhibition of NLRP3 by BAL-0028: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. However, the development of selective NLRP3 inhibitors is paramount to avoid off-target effects and ensure a favorable safety profile. This guide provides an objective comparison of BAL-0028, a novel NLRP3 inhibitor, with the well-characterized tool compound MCC950, supported by experimental data to confirm its selectivity.
Unveiling a Novel Mechanism of Action
This compound is a potent and selective inhibitor of the human and primate NLRP3 inflammasome.[1][2] Unlike the widely used inhibitor MCC950, which targets the ATPase activity of the NLRP3 NACHT domain, this compound binds to a distinct site within the same domain and does not inhibit ATP hydrolysis.[3][4] This novel mechanism of action contributes to its unique pharmacological profile, including its efficacy against certain MCC950-resistant NLRP3 mutations.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of this compound and MCC950 against the NLRP3 inflammasome in various human cell systems. The data clearly demonstrates the potent, low nanomolar efficacy of this compound in inhibiting NLRP3 activation triggered by diverse stimuli.
| Inhibitor | Cell Type | Activator | This compound IC50 (nM) | MCC950 IC50 (nM) |
| This compound | THP-1 macrophages | Nigericin | 57.5 | 14.3 |
| THP-1 macrophages | ATP | ~50 | ~10 | |
| THP-1 macrophages | MSU Crystals | ~100 | ~20 | |
| Primary Human Monocytes | Nigericin | ~50 | ~10 | |
| iPSC-derived Microglia | Nigericin | ~100 | ~20 | |
| MCC950 | THP-1 macrophages | Nigericin | 14.3 | - |
| THP-1 macrophages | ATP | ~10 | - | |
| THP-1 macrophages | MSU Crystals | ~20 | - | |
| Primary Human Monocytes | Nigericin | ~10 | - | |
| iPSC-derived Microglia | Nigericin | ~20 | - |
Demonstrating Selectivity: A Crucial Hurdle
A key attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target. This compound has been rigorously tested for its activity against other known inflammasomes, including AIM2, NLRC4, and NLRP1.
| Inhibitor | Inflammasome Target | IC50 (µM) |
| This compound | NLRP3 | 0.025[3] |
| AIM2 | >10[1] | |
| NLRC4 | >10[1] | |
| NLRP1 | >10[1] | |
| MCC950 | NLRP3 | ~0.014 |
| AIM2 | >10 | |
| NLRC4 | >10 | |
| NLRP1 | >10 |
As the data indicates, this compound exhibits a high degree of selectivity for NLRP3, with no significant inhibition of other major inflammasome pathways at concentrations up to 10 µM.[1] At concentrations of 10 µM, some partial reduction in IL-1β release was observed for the AIM2 and NAIP/NLRC4 pathways, likely attributable to off-target effects at high concentrations.[2]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
IL-1β Release Assay in THP-1 Macrophages
This assay is a cornerstone for quantifying NLRP3 inflammasome activation and inhibition.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into a macrophage-like phenotype, cells are treated with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, the cells are treated with various concentrations of this compound or MCC950 for 30 minutes.
-
Activation: The NLRP3 inflammasome is then activated by adding a specific stimulus, such as 10 µM nigericin, 5 mM ATP, or 150 µg/mL monosodium urate (MSU) crystals, for 1 hour.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
ASC Speck Formation Assay
This imaging-based assay visualizes a key upstream event in inflammasome activation – the oligomerization of the adaptor protein ASC into a large speck-like structure.
-
Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.
-
Priming and Inhibition: Cells are seeded in glass-bottom plates and primed with LPS as described above, followed by treatment with the inhibitors.
-
Activation: NLRP3 is activated with nigericin.
-
Imaging: Live-cell imaging or fixation and immunofluorescence microscopy is used to visualize the formation of ASC-GFP specks.
-
Quantification: The percentage of cells containing an ASC speck is quantified by manual counting or automated image analysis software. A reduction in the percentage of speck-positive cells in the presence of the inhibitor indicates a blockage of inflammasome assembly.[5]
Inflammasome Selectivity Assays
To confirm that this compound does not inhibit other inflammasomes, similar IL-1β release assays are performed using specific activators for each inflammasome.
-
AIM2 Activation: Primed THP-1 cells are transfected with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4 Activation: Primed THP-1 cells are infected with Salmonella typhimurium or treated with a specific NLRC4 activator to induce NLRC4-dependent IL-1β release.
-
NLRP1 Activation: Specific cell lines expressing NLRP1 and relevant activators are used to assess NLRP1 inhibition.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the NLRP3 inflammasome signaling pathway and a general workflow for confirming inhibitor selectivity.
Caption: The NLRP3 inflammasome signaling pathway, highlighting the two-signal activation model and the points of intervention for this compound and MCC950.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BAL-0028 and Dapansutrile for NLRP3 Inflammasome Inhibition
For researchers and drug development professionals, the burgeoning field of NLRP3 inflammasome inhibitors presents both exciting therapeutic opportunities and the challenge of navigating a growing landscape of candidate molecules. This guide provides a detailed, data-driven comparison of two prominent NLRP3 inhibitors: BAL-0028, a novel preclinical compound, and Dapansutrile (OLT1177), a clinical-stage molecule.
The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of danger signals, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1][3]
This comparison guide delves into the mechanisms of action, potency, selectivity, and current developmental status of this compound and Dapansutrile, presenting the available experimental data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Dapansutrile (OLT1177) |
| Mechanism of Action | Binds to the NACHT domain at a novel site, preventing NLRP3 oligomerization.[4][5] Does not inhibit NLRP3 ATPase activity.[4][6] | Inhibits the ATPase activity of NLRP3, preventing inflammasome assembly and activation.[1][7] |
| Potency | IC50 of 25 nM for NLRP3 activation.[8][9][10] | Nanomolar concentrations reduce IL-1β release by 60%.[1][11] |
| Selectivity | Highly specific for human and primate NLRP3.[4] Does not inhibit AIM2, NAIP/NLRC4, or NLRP1 at concentrations <10 µM.[12] | Selective for the NLRP3 inflammasome.[1][11] Does not affect mRNA levels of NLRP3 pathway components.[1] |
| Species Specificity | Poor inhibitor of mouse, rat, dog, or rabbit NLRP3.[12] | Active in various animal models, including mice.[13][14][15] |
| Development Stage | Preclinical.[16] | Phase 2 clinical trials for various indications.[17][18][19][20] |
| Key Differentiator | Novel binding site and mechanism; potent against certain hyperactive NLRP3 mutations resistant to other inhibitors.[5] | Orally bioavailable with a favorable safety profile demonstrated in human trials.[7][17][20] |
Mechanism of Action: Two Distinct Approaches to NLRP3 Inhibition
This compound and Dapansutrile both effectively inhibit the NLRP3 inflammasome, but they achieve this through different molecular interactions.
This compound represents a new modality in NLRP3 inhibition. It binds directly to the NACHT domain of the NLRP3 protein, a critical region for its function.[8][10] However, its binding site is distinct from that of the well-characterized inhibitor MCC950.[5] Crucially, this compound does not inhibit the ATPase activity of NLRP3. Instead, its binding prevents the oligomerization of NLRP3, a necessary step for the formation of the active inflammasome complex.[4] This unique mechanism may confer advantages, particularly in targeting certain disease-associated mutant forms of NLRP3.[5]
Dapansutrile , on the other hand, functions by inhibiting the ATPase activity of NLRP3.[1] This inhibition prevents the conformational changes required for the assembly of the inflammasome complex, thereby blocking the subsequent activation of caspase-1 and the release of IL-1β and IL-18.[1][7] This mechanism is more established and is shared by other classes of NLRP3 inhibitors.
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the distinct points of inhibition for this compound and Dapansutrile.
Caption: NLRP3 pathway showing priming (Signal 1), activation (Signal 2), and points of inhibition.
Potency and Efficacy: A Quantitative Look
Direct comparison of potency is challenging due to different reporting metrics. However, available data indicate that both are highly potent inhibitors.
This compound demonstrates a half-maximal inhibitory concentration (IC50) of 25 nM for NLRP3 activation in cellular assays.[8][9][10] Its binding affinity (KD) to the NLRP3 NACHT domain is in the range of 104-123 nM .[8][10] In vitro experiments using THP-1 macrophage-like cells showed that this compound inhibited NLRP3-dependent IL-1β release with an IC50 of 57.5 nM following stimulation with lipopolysaccharide (LPS) and nigericin.[12]
Dapansutrile has been shown to reduce IL-1β release by 60% in LPS-stimulated human blood-derived macrophages at nanomolar concentrations.[1][11] In preclinical models, orally administered Dapansutrile has demonstrated significant efficacy in reducing disease severity in models of multiple sclerosis, arthritis, and myocardial infarction.[13][14][21] For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), oral Dapansutrile led to a marked reduction in the protein levels of IL-1β and IL-18 in the spinal cord.[13]
Experimental Protocols
To understand the basis of the presented data, it is crucial to consider the experimental methodologies employed.
In Vitro NLRP3 Inflammasome Activation Assay (General Protocol)
This assay is fundamental for evaluating the potency and selectivity of NLRP3 inhibitors.
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human monocyte-derived macrophages (hMDMs) are commonly used. THP-1 cells are often differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a period of 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or Dapansutrile) for a specified time (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus. Common activators include:
-
Nigericin: A potassium ionophore that causes potassium efflux.
-
ATP: Activates the P2X7 receptor, leading to potassium efflux.
-
MSU crystals: Monosodium urate crystals, relevant for gout models.
-
-
Endpoint Measurement: After a further incubation period (e.g., 1-6 hours), the cell culture supernatant is collected. The concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). Cell viability can be assessed using an LDH assay to measure pyroptosis.
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations to determine the IC50 value.
Caption: A typical workflow for assessing NLRP3 inhibitor potency in vitro.
Selectivity and Clinical Perspective
This compound exhibits remarkable species specificity, potently inhibiting human and primate NLRP3 while being a poor inhibitor of the mouse, rat, dog, or rabbit orthologs.[12] This has important implications for preclinical development, necessitating the use of humanized mouse models for in vivo efficacy studies.[5] A derivative, BAL-0598, has shown in vivo activity in such a model.[5] Importantly, this compound shows high selectivity for NLRP3 over other inflammasomes like AIM2 and NLRC4 at therapeutic concentrations.[12]
Dapansutrile is currently in a more advanced stage of development, with several Phase 2 clinical trials completed or ongoing for conditions including gout, heart failure, and Parkinson's disease.[17][18][19][22] These trials have demonstrated that Dapansutrile is orally available and has a favorable safety profile in humans.[17][20] Its efficacy in a range of preclinical animal models suggests a broader species reactivity compared to this compound.[13][14][15]
Conclusion
This compound and Dapansutrile represent two promising, yet distinct, avenues for the therapeutic inhibition of the NLRP3 inflammasome.
-
Dapansutrile is a clinical-stage, orally available molecule with a well-understood mechanism of inhibiting NLRP3 ATPase activity. Its established safety profile in humans and broad preclinical efficacy make it a strong candidate for a variety of inflammatory diseases.
-
This compound is a potent, preclinical inhibitor with a novel mechanism of action that involves blocking NLRP3 oligomerization at a distinct binding site. Its high specificity for human NLRP3 and its ability to inhibit certain hyperactive mutants more effectively than other inhibitors could provide a significant therapeutic advantage in specific patient populations or diseases.
The choice between these or other NLRP3 inhibitors for further research or development will depend on the specific therapeutic context, including the target disease, the desired specificity profile, and the stage of development. The continued investigation of these and other next-generation NLRP3 inhibitors holds great promise for the future of anti-inflammatory medicine.
References
- 1. Dapansutrile - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 5. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dapansutrile in Multidisciplinary Therapeutic Applications: mechanisms and clinical perspectives [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 13. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Phase 2 clinical trial of dapansutrile for Parkinson’s confirmed - Cure Parkinson's [cureparkinsons.org.uk]
- 20. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olatec Announces High-Impact Coverage of Dapansutrile in Leading Journal on Cardiovascular Disease as well as Another Publication from New Preclinical Data in a Heart Failure Model [businesswire.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Species Selectivity of NLRP3 Inflammasome Inhibitors: A Comparative Analysis of BAL-0028 and MCC950
A detailed guide for researchers on the distinct species-specific inhibitory profiles of two prominent NLRP3 inflammasome inhibitors, BAL-0028 and MCC950, supported by experimental data and mechanistic insights.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a major focus of drug discovery. This guide provides a comprehensive comparison of two such inhibitors, this compound and MCC950, with a specific emphasis on their differing species selectivity, a crucial consideration for preclinical research and translational studies.
Executive Summary
This compound is a novel, potent inhibitor of the human and primate NLRP3 inflammasome, exhibiting nanomolar efficacy.[1][2] A striking feature of this compound is its pronounced species selectivity; it is a poor inhibitor of the NLRP3 inflammasome in rodents (mouse and rat), as well as in canine and rabbit cells.[1][3][4] In contrast, MCC950, a widely used tool compound in NLRP3 research, demonstrates broader activity across various species, including human, mouse, and rat.[3][5] This fundamental difference in their pharmacological profiles has significant implications for the design and interpretation of preclinical studies. Mechanistically, both compounds bind to the NACHT domain of NLRP3, but at distinct sites.[1][2][5] Notably, unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a different mode of action.[2][5]
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and MCC950 against NLRP3 inflammasome activation in various species and cell types. This data highlights the significant disparity in the species selectivity of the two compounds.
| Compound | Species | Cell Type | Stimulus | IC50 | Reference |
| This compound | Human | THP-1 macrophages | LPS + Nigericin | 57.5 nM | [3][4] |
| Human | THP-1 macrophages | LPS + ATP | Potent Inhibition | [6] | |
| Human | THP-1 macrophages | LPS + MSU | Potent Inhibition | [6] | |
| Human | Monocytes | LPS + Nigericin | Potent Inhibition | [6] | |
| Human | iPSC-derived Microglia | LPS + Nigericin | Potent Inhibition | [6] | |
| Primate (African Green Monkey) | PBMCs | LPS + Nigericin | Active | [3] | |
| Primate (Cynomolgus Monkey) | PBMCs | LPS + Nigericin | Active | [3] | |
| Mouse | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Poor inhibitor/Inactive | [1][2] | |
| Rat | Monocytes | LPS + Nigericin | Inactive | [3][4] | |
| Dog | Monocytes | LPS + Nigericin | Inactive | [3][4] | |
| Rabbit | Monocytes | LPS + Nigericin | Inactive | [3][4] | |
| MCC950 | Human | THP-1 macrophages | LPS + Nigericin | 14.3 nM | [3][4] |
| Human | Monocyte-Derived Macrophages (HMDM) | LPS + ATP | Potent Inhibition | [7] | |
| Mouse | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 nM | [8] | |
| Rat | Monocytes | LPS + Nigericin | Potent Inhibition | [3] | |
| Dog | Monocytes | LPS + Nigericin | Potent Inhibition | [3] | |
| Rabbit | Monocytes | LPS + Nigericin | Potent Inhibition | [3] |
Mechanism of Action and Binding Sites
Both this compound and MCC950 target the central NACHT domain of the NLRP3 protein, which is essential for its oligomerization and activation. However, they do so through distinct mechanisms:
-
This compound: Binds to a novel site on the NACHT domain, separate from the MCC950 binding pocket.[1][2] This interaction prevents NLRP3 oligomerization and subsequent ASC (apoptosis-associated speck-like protein containing a CARD) speck formation, a critical step in inflammasome assembly.[5] Importantly, this compound does not inhibit the ATPase activity of NLRP3.[2][5]
-
MCC950: Also binds to the NACHT domain but at a different location.[9] Its binding is thought to lock NLRP3 in an inactive conformation, thereby preventing its activation.[10] A key feature of MCC950's mechanism is its ability to inhibit the ATPase activity of NLRP3, which is crucial for inflammasome activation.[2]
Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of intervention for this compound and MCC950.
Caption: NLRP3 inflammasome activation pathway and inhibitor targets.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and MCC950.
1. In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Cells
-
Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Cells are differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound, MCC950, or vehicle (DMSO) for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is activated by adding a stimulus such as:
-
Nigericin (5-10 µM) for 1-2 hours.
-
ATP (5 mM) for 30-60 minutes.
-
Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.
-
-
Endpoint Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured by an enzyme-linked immunosorbent assay (ELISA). IC50 values are calculated from the dose-response curves.
2. ASC Speck Formation Assay
-
Cell Line: THP-1 cells stably expressing ASC-GFP or HEK293T cells transfected with plasmids encoding NLRP3, ASC-BFP, and pro-caspase-1 are used.
-
Experimental Procedure: Cells are primed and treated with inhibitors as described above. Following stimulation with an NLRP3 activator (e.g., nigericin), the formation of fluorescent ASC specks (aggregates) is visualized and quantified.
-
Quantification: ASC speck formation can be assessed by:
-
Fluorescence Microscopy: Counting the percentage of cells with visible ASC specks.
-
Flow Cytometry: Detecting the increase in fluorescence intensity in cells containing ASC specks.
-
Conclusion
The distinct species selectivity profiles of this compound and MCC950 are a critical consideration for researchers in the field of inflammation and immunology. This compound's high potency and specificity for human and primate NLRP3 make it a valuable tool for studies focusing on human-relevant systems and a promising candidate for clinical development.[1][5] However, its lack of activity in commonly used preclinical animal models like mice and rats necessitates the use of humanized mouse models for in vivo efficacy studies.[1][2] Conversely, MCC950's broad species activity allows for its use in a wider range of animal models, though its off-target effects and potential for toxicity should be considered.[5] Understanding these fundamental differences is paramount for the appropriate selection and application of these inhibitors in both basic research and drug development programs targeting the NLRP3 inflammasome.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 5. Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action - preLights [prelights.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing Pyroptosis Inhibition by BAL-0028 via LDH Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAL-0028, a novel NLRP3 inflammasome inhibitor, with other key pyroptosis inhibitors. The assessment focuses on the widely used lactate dehydrogenase (LDH) release assay as a key indicator of pyroptotic cell death. This document summarizes supporting experimental data, details relevant protocols, and visualizes the underlying molecular pathways and experimental workflows.
Understanding Pyroptosis and the Role of LDH Release
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases (e.g., Caspase-1). The N-terminal fragment of GSDMD then oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of intracellular contents, including pro-inflammatory cytokines and lactate dehydrogenase (LDH). The measurement of LDH released into the cell culture supernatant is therefore a reliable and quantifiable indicator of pyroptotic cell death.
This compound: A Novel Inhibitor of the NLRP3 Inflammasome
This compound is a potent and selective inhibitor of the human NLRP3 inflammasome. It acts by binding to the NACHT domain of NLRP3 at a site distinct from that of the well-characterized inhibitor MCC950. By inhibiting NLRP3 activation, this compound effectively blocks downstream events, including caspase-1 activation, IL-1β release, and GSDMD-mediated pyroptosis, as evidenced by a dose-dependent inhibition of LDH release.[1]
Comparative Analysis of Pyroptosis Inhibitors
This section provides a comparative overview of this compound and other commonly used pyroptosis inhibitors. The provided IC50 values for LDH release should be interpreted with caution, as they are derived from various studies that may employ different cell types, stimuli, and experimental conditions. A direct head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.
| Inhibitor | Target | Mechanism of Action | Cell Type | Stimulus | LDH Release Inhibition IC50 |
| This compound | NLRP3 | Binds to the NACHT domain of NLRP3, preventing its activation. | iBMDM with human NLRP3 | LPS + Nigericin | Dose-dependent inhibition observed, specific IC50 for LDH release not published. |
| MCC950 | NLRP3 | A potent and selective inhibitor that blocks NLRP3 inflammasome activation. | THP-1 derived macrophages | LPS + Nigericin | ~0.2 µM[2] |
| Disulfiram | Gasdermin D (GSDMD) | Covalently modifies a cysteine residue in GSDMD, blocking its pore-forming activity. | HEK293T cells | Caspase-11 + GSDMD expression | Dose-dependent inhibition observed, specific IC50 for LDH release not published.[3] |
| VX-765 (Pralnacasan) | Caspase-1 | A pro-drug that is converted to the active inhibitor VRT-043198, which covalently modifies and inhibits Caspase-1. | PMVECs | OGD/R | Significant reduction in LDH release observed, specific IC50 not published.[4] |
Signaling Pathway of NLRP3-Mediated Pyroptosis and Inhibitor Action
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to pyroptosis and indicates the points of intervention for this compound and other inhibitors.
Caption: NLRP3 inflammasome pathway and inhibitor targets.
Experimental Workflow: Assessing Pyroptosis Inhibition via LDH Release
The following diagram outlines a typical experimental workflow for evaluating the efficacy of pyroptosis inhibitors using an LDH release assay.
Caption: Workflow for LDH-based pyroptosis inhibition assay.
Detailed Experimental Protocol: LDH Release Assay
This protocol provides a general framework for assessing pyroptosis inhibition by measuring LDH release. It is recommended to optimize reagent concentrations and incubation times for specific cell types and experimental conditions.
Materials:
-
Cells capable of undergoing pyroptosis (e.g., human or murine macrophages like THP-1 or BMDMs)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Priming agent (e.g., Lipopolysaccharide - LPS)
-
Pyroptosis-inducing agent (e.g., Nigericin, ATP)
-
Test inhibitors (e.g., this compound) and vehicle control (e.g., DMSO)
-
Lysis solution (e.g., 1% Triton X-100)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Priming: For NLRP3 inflammasome activation, prime the cells with a suitable agent like LPS (e.g., 1 µg/mL for 3-4 hours).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Induction of Pyroptosis: Add the pyroptosis-inducing agent (e.g., Nigericin at 5-10 µM or ATP at 2.5-5 mM) to the appropriate wells.
-
Control Wells:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis solution 30 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the vehicle and the pyroptosis-inducing agent.
-
-
Incubation: Incubate the plate for the optimal duration to induce pyroptosis (e.g., 1-2 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of the commercial kit. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt dye.
-
Absorbance Measurement: After a specified incubation period, measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity or LDH release for each condition using the following formula:
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Plot the percentage of LDH release against the inhibitor concentration to determine the IC50 value.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
